Anilazine-d4
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-N-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3N4/c10-5-3-1-2-4-6(5)13-9-15-7(11)14-8(12)16-9/h1-4H,(H,13,14,15,16)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHBYKMAHXWHRP-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])NC2=NC(=NC(=N2)Cl)Cl)Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Anilazine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Anilazine-d4, a deuterated isotopologue of the fungicide Anilazine. The core focus of this document is to furnish researchers, scientists, and drug development professionals with detailed methodologies, data presentation, and visual aids to understand and potentially replicate the synthesis of this labeled compound. This compound serves as a valuable internal standard for mass spectrometry-based quantitative analysis of Anilazine in various matrices.
Overview of Anilazine and its Deuterated Analog
Anilazine, chemically known as 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine, is a triazine fungicide. Its deuterated analog, this compound, is specifically labeled with four deuterium atoms on the phenyl ring of the o-chloroaniline moiety. This isotopic labeling renders the molecule heavier by four mass units, allowing for its clear distinction from the unlabeled form in mass spectrometric analysis. The precise chemical name for this compound is 4,6-Dichloro-N-(2-chlorophenyl-3,4,5,6-d4)-1,3,5-triazin-2-amine.
Synthetic Pathway
The synthesis of this compound is a two-step process that begins with the isotopic labeling of the starting material, o-chloroaniline, followed by a nucleophilic substitution reaction with cyanuric chloride.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of o-Chloroaniline-d4
The critical step in the synthesis of this compound is the preparation of the deuterated precursor, o-chloroaniline-d4. Several methods can be employed for the deuteration of anilines. A common and effective method is acid-catalyzed hydrogen-deuterium (H/D) exchange.
Methodology: Acid-Catalyzed H/D Exchange
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Reaction Setup: In a sealed reaction vessel suitable for heating, combine o-chloroaniline (1 equivalent) and a deuterated solvent such as deuterium oxide (D₂O) containing a catalytic amount of a strong acid (e.g., DCl or D₂SO₄, typically 5-10 mol%). The use of a co-solvent like dioxane may be necessary to improve solubility.
-
Reaction Conditions: Heat the mixture at a temperature ranging from 80°C to 120°C. The reaction time can vary from 24 to 72 hours, depending on the desired level of deuterium incorporation.
-
Monitoring the Reaction: The progress of the deuteration can be monitored by taking small aliquots of the reaction mixture, quenching with a non-deuterated solvent, and analyzing by ¹H NMR spectroscopy to observe the reduction in the intensity of the aromatic proton signals.
-
Work-up and Purification: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a suitable base (e.g., NaHCO₃ solution). Extract the deuterated o-chloroaniline with an organic solvent such as diethyl ether or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation.
Step 2: Synthesis of this compound
The final step involves the coupling of o-chloroaniline-d4 with cyanuric chloride. This is a nucleophilic aromatic substitution reaction where the amino group of the deuterated aniline displaces one of the chlorine atoms on the triazine ring.
Methodology: Nucleophilic Substitution
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1 equivalent) in a suitable aprotic solvent such as acetone or tetrahydrofuran (THF). Cool the solution to 0-5°C using an ice bath.
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Addition of Deuterated Aniline: Dissolve o-chloroaniline-d4 (1 equivalent) in the same solvent and add it dropwise to the cooled solution of cyanuric chloride over a period of 30-60 minutes, maintaining the temperature below 5°C.
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Base Addition: To neutralize the HCl generated during the reaction, an acid scavenger such as sodium carbonate (Na₂CO₃) or triethylamine (TEA) (1.1 equivalents) is added portion-wise or dropwise, respectively, while keeping the temperature low.
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Reaction Conditions: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the crude product. Filter the solid, wash it thoroughly with water, and dry it under vacuum. The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
Caption: Experimental workflow for this compound synthesis.
Data Presentation
Quantitative data for the synthesis of this compound would ideally be presented in structured tables for clarity and comparison. The following tables provide a template for the kind of data that should be collected and reported.
Table 1: Reaction Parameters and Yields
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | o-Chloroaniline | D₂O/DCl | Dioxane (optional) | 100 | 48 | ~80-90 |
| 2 | o-Chloroaniline-d4 | Cyanuric Chloride | Acetone | 0-5 | 3 | ~90-95 |
Table 2: Physicochemical and Spectroscopic Data
| Property | Unlabeled Anilazine | This compound |
| Molecular Formula | C₉H₅Cl₃N₄ | C₉HD₄Cl₃N₄ |
| Molecular Weight | 275.52 g/mol | 279.55 g/mol |
| Appearance | White to tan crystalline solid | White to tan crystalline solid |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons (~7.1-8.3 ppm), NH proton | Residual aromatic protons, NH proton |
| ¹³C NMR (CDCl₃, δ ppm) | ~123-172 ppm | Similar to unlabeled, C-D couplings may be observed |
| Mass Spectrum (EI, m/z) | [M]⁺ at 274, 276, 278 | [M]⁺ at 278, 280, 282 |
| Isotopic Purity (%) | N/A | >98% |
Isotopic Labeling Analysis
The isotopic purity and the precise location of the deuterium atoms in this compound are critical for its use as an internal standard.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The degree of deuteration can be estimated by comparing the integration of the aromatic proton signals in the deuterated product to that of a non-deuterated standard. The disappearance or significant reduction of signals corresponding to the phenyl ring protons confirms successful labeling.
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²H NMR: This technique directly observes the deuterium nuclei, providing a definitive confirmation of the deuterium incorporation and the positions of the labels.
-
¹³C NMR: The carbon signals of the deuterated phenyl ring will exhibit splitting due to C-D coupling, and the signals may be broader or have lower intensity compared to the unlabeled compound.
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Mass Spectrometry (MS):
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High-resolution mass spectrometry is essential to confirm the molecular weight of this compound and to determine the isotopic distribution. The mass spectrum will show a molecular ion cluster shifted by +4 m/z units compared to the unlabeled Anilazine, confirming the incorporation of four deuterium atoms. The relative intensities of the M, M+1, M+2, etc. peaks can be used to calculate the isotopic enrichment.
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Caption: Logical relationship of synthesis and analysis.
Conclusion
The synthesis of this compound is a feasible process for laboratories equipped for organic synthesis. The key to a successful synthesis lies in the efficient deuteration of the o-chloroaniline precursor and the controlled coupling with cyanuric chloride. Careful purification and thorough analytical characterization are paramount to ensure the high isotopic purity required for its application as an internal standard in quantitative studies. This guide provides the foundational knowledge and detailed protocols to assist researchers in this endeavor.
An In-Depth Technical Guide to the Physical Characteristics of Anilazine-d4
This technical guide provides a comprehensive overview of the known physical characteristics of Anilazine-d4. The information is intended for researchers, scientists, and professionals in drug development who require detailed data on this isotopically labeled compound. Due to the limited availability of specific experimental data for this compound, this guide also includes data for its non-deuterated analogue, Anilazine, for comparative purposes.
Introduction
This compound is the deuterated form of Anilazine, a triazine fungicide. Isotopic labeling is a critical tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. Understanding the physical properties of this compound is essential for its proper handling, formulation, and application in these scientific contexts.
Physicochemical Properties
The physical properties of a compound are fundamental to its behavior in various experimental and environmental settings. The following tables summarize the available data for both this compound and its non-deuterated counterpart.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 4,6-Dichloro-N-(2-chlorophenyl-3,4,5,6-d4)-1,3,5-triazin-2-amine | [1] |
| CAS Number | 1219802-20-6 | [1][2][3] |
| Molecular Formula | C₉HD₄Cl₃N₄ | [4] |
| Molecular Weight | 279.55 g/mol | |
| Density (calculated) | 1.6 ± 0.1 g/cm³ | |
| Boiling Point (calculated) | 460.4 ± 47.0 °C at 760 mmHg | |
| Flash Point (calculated) | 232.2 ± 29.3 °C | |
| Solubility | No Data Available | |
| Melting Point | Not Available | |
| Appearance | Not Available |
Table 2: Experimental Physical Properties of Anilazine (Non-Deuterated Analogue)
For reference, the experimentally determined physical properties of the non-deuterated form, Anilazine (CAS: 101-05-3), are provided below. These values can serve as an approximation for this compound, although slight variations are expected due to the isotopic labeling.
| Property | Value | Source |
| Appearance | White to tan crystals or white powder | |
| Melting Point | 159 °C | |
| Solubility in Water | 8 mg/L | |
| Solubility in Organic Solvents | Moderately soluble | |
| Molecular Formula | C₉H₅Cl₃N₄ | |
| Molecular Weight | 275.52 g/mol |
Experimental Protocols
Methodology for Key Experiments:
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Appearance: The physical form and color of the compound are determined by visual inspection under ambient lighting and, if necessary, with the aid of a microscope.
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Melting Point: The melting point is a key indicator of purity and is typically determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
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Solubility: The solubility of the compound is assessed by adding a small, known amount of the solid to a fixed volume of a solvent of interest (e.g., water, ethanol, acetone, toluene) at a specific temperature. The mixture is agitated, and the point at which no more solid dissolves is observed to determine the approximate solubility.
Conclusion
While specific experimental data for the physical characteristics of this compound are limited, this guide provides the available information and offers data on its non-deuterated analogue, Anilazine, as a reference. The provided generalized experimental workflow and methodologies serve as a foundational approach for the physical characterization of this and similar compounds. For precise applications, it is recommended that these properties be determined experimentally for the specific batch of this compound being used.
References
Certificate of Analysis: Anilazine-d4 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the characterization of Anilazine-d4. This document is intended to serve as a detailed reference for researchers and professionals involved in drug development and other scientific endeavors requiring a high-purity, isotopically labeled internal standard.
Analyte Information
This compound is the deuterated analogue of Anilazine, a triazine fungicide. The incorporation of four deuterium atoms on the phenyl ring provides a distinct mass shift, making it an ideal internal standard for quantitative analysis of Anilazine in various matrices by mass spectrometry.
| Parameter | Information |
| Product Name | This compound (4,6-Dichloro-N-(2-chlorophenyl-d4)-1,3,5-triazin-2-amine) |
| CAS Number | 1219802-20-6[1] |
| Chemical Formula | C₉HD₄Cl₃N₄ |
| Molecular Weight | 279.55 g/mol [1] |
| Appearance | White to off-white solid |
| Storage | 2-8°C, protected from light and moisture |
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the analysis of a representative batch of this compound.
Table 1: Identity Confirmation
| Test | Method | Result | Specification |
| ¹H NMR | 400 MHz, CDCl₃ | Conforms to structure | Conforms to structure |
| Mass Spectrometry | ESI-MS | [M+H]⁺ = 280.0 m/z | Consistent with theoretical mass |
| Infrared Spectroscopy | FT-IR (KBr) | Conforms to structure | Conforms to structure |
Table 2: Purity and Isotopic Enrichment
| Test | Method | Result | Specification |
| Chromatographic Purity | HPLC (UV, 254 nm) | ≥ 99.5% | ≥ 98.0% |
| Isotopic Purity | Mass Spectrometry | ≥ 98% Deuterium | ≥ 98% Deuterium |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation: 400 MHz NMR Spectrometer.
Procedure:
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Approximately 5-10 mg of the this compound sample was accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).
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The solution was transferred to a 5 mm NMR tube.
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The ¹H NMR spectrum was acquired at 400 MHz.
Expected Results: The ¹H NMR spectrum of this compound is expected to show a significant simplification compared to its non-deuterated counterpart. The aromatic protons on the phenyl ring are replaced by deuterium, leading to the absence of their corresponding signals. A broad singlet corresponding to the N-H proton is expected.
Note: The provided ¹H NMR data for unlabeled Anilazine in CDCl₃ at 400 MHz shows signals at approximately 7.14-7.46 and 8.24-8.26 ppm. The absence of these signals in the this compound spectrum is a key indicator of successful deuteration.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and isotopic enrichment of this compound.
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
Procedure:
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A dilute solution of this compound was prepared in an appropriate solvent such as acetonitrile or methanol.
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The solution was infused into the ESI source.
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The mass spectrum was acquired in positive ion mode.
Expected Results: The mass spectrum should exhibit a prominent protonated molecular ion peak [M+H]⁺ at approximately m/z 280.0. The isotopic distribution of this peak should confirm the presence of four deuterium atoms. The mass difference of +4 Da compared to the unlabeled Anilazine ([M+H]⁺ ≈ 276.0) is a direct confirmation of the deuteration.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the this compound molecule.
Instrumentation: Fourier Transform Infrared (FT-IR) Spectrometer.
Procedure (KBr Pellet Method):
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Approximately 1-2 mg of the this compound sample was finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
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The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
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A background spectrum of a blank KBr pellet was collected.
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The sample pellet was placed in the sample holder of the FT-IR instrument, and the spectrum was recorded.
Expected Results: The IR spectrum of this compound is expected to be very similar to that of unlabeled Anilazine, with characteristic absorption bands for N-H stretching, C=N stretching (triazine ring), and C-Cl stretching. Minor shifts in the C-D stretching and bending vibrations may be observed in place of the aromatic C-H bands.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chromatographic purity of this compound.
Instrumentation: HPLC system with a UV detector.
Procedure:
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase A: Water with 0.1% Formic Acid
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid
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Gradient: A suitable gradient from a higher percentage of A to a higher percentage of B over a run time of 15-20 minutes.
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Detection: UV at 254 nm
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Column Temperature: 30°C
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mandatory Visualizations
Analytical Workflow for this compound Certificate of Analysis
Caption: Analytical workflow for the certification of this compound.
This comprehensive guide provides the necessary technical information and methodologies for the analytical characterization of this compound. The data and protocols outlined herein are designed to ensure the quality and reliability of this important analytical standard for research and development purposes.
References
Commercial Availability and Technical Profile of Anilazine-d4: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and relevant experimental considerations for Anilazine-d4. This deuterated analog of the fungicide Anilazine serves as a valuable internal standard for analytical and metabolic studies.
Commercial Availability
This compound is available from several specialized chemical suppliers catering to the research and development community. It is essential to note that this product is intended for laboratory research use only and not for human or veterinary applications.[1][2] Key suppliers are located in North America, Europe, and China.
| Supplier | Location(s) | Availability | Contact Information |
| Clinivex | Canada, USA, India, China | In stock (1 mg, 10 mg units) | --INVALID-LINK--; +1 (877)-861-1996[1][2] |
| Santa Cruz Biotechnology | USA | Available | scbt.com[3] |
| LGC Standards | International | Available | lgcstandards.com |
| Analytical Standard Solutions (A2S) | France | Available | a2s-analytical.com |
| Shanghai Nianxing Industrial Co., Ltd | China | In Stock (Purity: 98.0%) | --INVALID-LINK--; 0086-021-52280163 |
| Toronto Research Chemicals (TRC) | Canada | Available | torontoresearch.com |
Physicochemical and Technical Data
A comprehensive summary of the known quantitative data for this compound is presented below. This information is critical for experimental design, including the preparation of stock solutions and the interpretation of analytical results.
| Property | Value | Source |
| Chemical Name | 4,6-Dichloro-N-(2-chlorophenyl-d4)-1,3,5-triazin-2-amine | |
| Synonyms | 2,4-Dichloro-6-(2-chloranilino-d4)-s-triazine, Aniyaline-d4, B 622-d4 | |
| CAS Number | 1219802-20-6 | |
| Molecular Formula | C₉HD₄Cl₃N₄ | |
| Molecular Weight | 279.55 g/mol | |
| Purity | ≥98.0% | |
| Boiling Point | 460.4 ± 47.0 °C at 760 mmHg | |
| Density | 1.6 ± 0.1 g/cm³ | |
| Flash Point | 232.2 ± 29.3 °C | |
| Storage Conditions | Recommended: +4°C | |
| Shipping Conditions | Ambient Temperature |
Experimental Protocols and Applications
While specific, detailed experimental protocols for this compound are not widely published, its primary application is as an internal standard in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), for the quantification of Anilazine. Below are generalized experimental methodologies where this compound would be employed.
Use as an Internal Standard in LC-MS Analysis
Deuterated standards like this compound are ideal for use as internal standards in quantitative mass spectrometry-based assays. They exhibit similar ionization efficiency and chromatographic retention times to the non-deuterated analyte but are distinguishable by their higher mass. This allows for accurate correction of variations in sample extraction, injection volume, and instrument response.
A Generic Protocol Outline:
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Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Preparation of Spiking Solution: Dilute the stock solution to a working concentration (e.g., 1 µg/mL).
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Sample Preparation:
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To a known volume or weight of the sample matrix (e.g., plasma, tissue homogenate, environmental sample), add a precise volume of the this compound spiking solution.
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Perform the extraction procedure for Anilazine (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
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LC-MS Analysis:
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Inject the extracted sample onto an appropriate LC column (e.g., C18).
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Elute the analytes using a suitable mobile phase gradient.
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Detect and quantify Anilazine and this compound using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the peak area of Anilazine to that of this compound is used for quantification.
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Metabolic Stability Assay
This compound can be used as an internal standard in in vitro metabolic stability assays to determine the rate at which Anilazine is metabolized by liver microsomes or other metabolic systems.
A Generic Protocol Outline:
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Incubation:
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Pre-incubate liver microsomes with a reaction buffer at 37°C.
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Initiate the reaction by adding a known concentration of Anilazine.
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At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
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Reaction Quenching and Extraction:
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Stop the metabolic reaction by adding a quenching solution (e.g., cold acetonitrile) containing a known concentration of this compound as the internal standard.
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Centrifuge the samples to precipitate proteins.
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LC-MS Analysis:
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Analyze the supernatant by LC-MS to determine the concentration of Anilazine remaining at each time point, using the this compound signal for normalization.
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The rate of disappearance of Anilazine is then used to calculate parameters such as the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
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Mechanism of Action of Anilazine (Non-deuterated)
The fungicidal activity of Anilazine is attributed to its ability to act as a non-specific, multi-site inhibitor. It is believed to interfere with various enzymes in fungal cells, primarily by reacting with sulfhydryl (-SH) groups of amino acids like cysteine. This broad-based inhibition disrupts multiple metabolic pathways, including mitochondrial respiration, leading to fungal cell death. Due to this multi-site nature, a specific signaling pathway is not applicable.
Visualizations
Experimental Workflow for a Metabolic Stability Assay
Caption: Workflow for an in vitro metabolic stability assay using this compound as an internal standard.
Logical Relationship of Anilazine's Multi-Site Inhibition
Caption: Anilazine's multi-site inhibitory action on various enzymes, leading to fungal cell death.
References
Anilazine-d4: A Technical Overview for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the properties, analysis, and synthesis of Anilazine-d4.
This technical guide provides a comprehensive overview of this compound, a deuterated analog of the fungicide Anilazine. This document is intended for use by researchers in analytical chemistry, environmental science, and toxicology.
Chemical and Physical Properties
This compound is the deuterated form of Anilazine, a triazine fungicide. The primary application of this compound is as an internal standard for the quantitative analysis of Anilazine in various matrices.[1][2] Below is a summary of its key chemical and physical properties.
| Property | Value | Source |
| CAS Number | 1219802-20-6 | [1][3][4] |
| Molecular Formula | C₉HD₄Cl₃N₄ | |
| Molecular Weight | 279.55 g/mol | |
| Synonyms | 4,6-Dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine-d4; 2,4-Dichloro-6-(2-chloranilino)-s-triazine-d4; Aniyaline-d4; B 622-d4 | |
| Appearance | White to tan crystals or white powder (for unlabeled Anilazine) | |
| Density | 1.6 ± 0.1 g/cm³ | |
| Boiling Point | 460.4 ± 47.0 °C at 760 mmHg | |
| Flash Point | 232.2 ± 29.3 °C | |
| Melting Point | 159 °C (for unlabeled Anilazine) | |
| Storage | 2-8°C Refrigerator |
Synthesis of Anilazine
The synthesis of Anilazine is achieved through a nucleophilic substitution reaction. This process involves the reaction of cyanuric chloride with o-chloroaniline.
References
Technical Guide: Anilazine-d4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Anilazine-d4, a deuterated analog of the fungicide Anilazine. It is intended for use in research settings as an internal standard for quantitative analysis. This document covers its core physicochemical properties, the biological mechanism of action of its non-labeled counterpart, and detailed experimental protocols for its synthesis and use in analytical methodologies.
Core Physicochemical Data
This compound is the isotopically labeled version of Anilazine, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This substitution results in a compound that is chemically identical to Anilazine but has a higher molecular weight, making it an ideal internal standard for mass spectrometry-based quantification methods.
| Property | This compound | Anilazine (unlabeled) |
| Molecular Formula | C₉HD₄Cl₃N₄ | C₉H₅Cl₃N₄[1] |
| Molecular Weight | 279.55 g/mol | 275.52 g/mol [1] |
| CAS Number | 1219802-20-6 | 101-05-3[2] |
| Appearance | White to light brown crystals or powder[3] | White to tan crystals or powder[3] |
| Solubility | Insoluble in water; moderately soluble in organic solvents | Insoluble in water; moderately soluble in organic solvents |
| Melting Point | Not specified | 159 °C |
Mechanism of Action (Anilazine)
Anilazine functions as a non-systemic, protective fungicide with multi-site activity. Its primary mode of action is the inhibition of fungal metabolism. Specifically, Anilazine disrupts cellular respiration by inhibiting key enzymes in the mitochondrial electron transport chain. Studies have shown that it inhibits both glucose and succinate oxidation. The key target is succinate dehydrogenase (Complex II), a critical enzyme in both the citric acid cycle and the electron transport chain. By inhibiting this enzyme, Anilazine effectively halts ATP production, leading to energy depletion and fungal cell death.
Experimental Protocols
Synthesis of Anilazine
Anilazine is synthesized via a nucleophilic substitution reaction between cyanuric chloride and o-chloroaniline. The following is a generalized laboratory-scale protocol.
Materials:
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Cyanuric chloride
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o-Chloroaniline
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Toluene
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Water
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Stirred reaction vessel
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Filtration apparatus
Procedure:
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In a stirred vessel, create a mixture of cyanuric chloride with water and toluene at a low temperature (e.g., 0-5 °C).
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Gradually add o-chloroaniline to the mixture. The reaction is exothermic, so the addition should be controlled to maintain the low temperature.
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Allow the reaction to proceed, letting the temperature rise naturally.
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Once the reaction is complete, cool the mixture.
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The resulting Anilazine product will precipitate out of the solution.
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Filter the solid product from the reaction mixture.
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Wash the filtered product with water to remove any remaining acid.
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Dry the final product completely.
Quantification of Anilazine using this compound by LC-MS/MS
This compound is used as an internal standard to ensure the accuracy and precision of Anilazine quantification in complex matrices like food or environmental samples. The following protocol is based on established methods for pesticide residue analysis.
1. Sample Preparation (QuEChERS Method)
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Homogenization: Homogenize 10-15 g of the sample (e.g., tomato, cucumber).
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Extraction: Place the homogenized sample in a 50 mL centrifuge tube. Add 10 mL of acetonitrile and the this compound internal standard. Shake vigorously. Add extraction salts (e.g., magnesium sulfate, sodium acetate), shake again, and centrifuge.
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Cleanup (Dispersive SPE): Take an aliquot of the supernatant and transfer it to a tube containing cleanup sorbents (e.g., PSA, C18). Vortex and centrifuge.
-
Final Solution: Filter the final supernatant into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 2.1 mm i.d. × 10 cm, 1.6 µm).
-
Mobile Phase: A gradient of water with formic acid and acetonitrile is typically used.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for at least two specific precursor-to-product ion transitions for both Anilazine and this compound to ensure accurate identification and quantification. The transition for this compound will have a higher mass-to-charge ratio (m/z) due to the deuterium atoms.
-
-
Quantification: The concentration of Anilazine in the sample is determined by comparing the peak area ratio of the analyte to its deuterated internal standard (Anilazine/Anilazine-d4) against a calibration curve prepared with known concentrations of both compounds.
References
A Technical Guide to the Solubility of Anilazine-d4 in Organic Solvents
This guide provides a comprehensive overview of the solubility of Anilazine-d4, a deuterated analog of the fungicide Anilazine. Given the limited availability of specific solubility data for the deuterated form, this document leverages data from its non-deuterated counterpart, Anilazine, to provide a robust reference for researchers, scientists, and professionals in drug development. The methodologies for solubility determination and the biochemical context of Anilazine's action are also detailed.
Core Concepts: Solubility and its Importance
Solubility is a critical physicochemical property that dictates the suitability of a solvent for a compound in various applications, including analytical standard preparation, formulation development, and toxicological studies. For a research compound like this compound, understanding its solubility in different organic solvents is fundamental for accurate quantification and effective use in experimental settings.
Quantitative Solubility Data
| Organic Solvent | Solubility ( g/100 mL) |
| Methylene Chloride | 9 |
| Acetone | 10 |
| Chlorobenzene | 6 |
| Toluene | 5 |
| Xylene | 4 |
| n-Hexane | 0.017 |
Data presented is for the non-deuterated form, Anilazine.
Experimental Protocol for Solubility Determination
A standard laboratory protocol to determine the solubility of a compound like this compound in an organic solvent involves the isothermal saturation method. This method is reliable and can be adapted for various compound and solvent combinations.
Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., Methylene Chloride, Acetone, Toluene)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25 °C).
-
Sample Preparation: Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that saturation is reached.
-
Dissolution: Add a known volume of the pre-equilibrated solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the undissolved solid settle. For finer suspensions, centrifugation at the same temperature can be employed to achieve a clear separation of the solid and liquid phases.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a known volume of the solvent to a concentration within the calibrated range of the analytical method (e.g., HPLC).
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be repeated at least in triplicate to ensure the reliability of the results.
Visualizing Experimental and Logical Workflows
To further elucidate the processes involved, the following diagrams, created using the DOT language, illustrate the experimental workflow for solubility determination and the logical relationship of Anilazine's fungicidal action.
Anilazine's primary role as a fungicide is attributed to its ability to inhibit mitochondrial respiration in fungal cells, leading to cell death.[4]
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents, primarily based on the data available for its non-deuterated form, Anilazine. The provided experimental protocol offers a standardized approach for researchers to determine precise solubility values for their specific laboratory conditions. The illustrative diagrams of the experimental workflow and the compound's mechanism of action serve to enhance the practical and theoretical understanding of this compound in a research context. This information is intended to support the effective design and execution of experiments involving this compound.
References
Stability and Storage of Anilazine-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Anilazine-d4. The information is collated from publicly available data sheets and scientific literature concerning Anilazine and its deuterated analogue. This guide is intended to assist researchers in ensuring the integrity of this compound in experimental settings. The stability of this compound is expected to be comparable to that of its non-deuterated counterpart, Anilazine, as the deuterium labeling is unlikely to significantly influence its degradation pathways.
Summary of Storage and Stability
Proper storage is critical to maintain the chemical integrity of this compound. The following tables summarize the recommended storage conditions and known stability information.
Recommended Storage Conditions
| Form | Condition | Duration | Source(s) |
| Solid | 2–8°C, Refrigerator | Not specified | [1] |
| Solid (Anilazine) | Dry, dark, 0–4°C | Short-term | [2] |
| Solid (Anilazine) | Dry, dark, -20°C | Long-term | [2] |
| In Solution (Anilazine) | Ambient (>5°C) or Freeze (< -10°C), depending on solvent | Not specified | |
| Shipping | Ambient temperature | Short-term | [1][2] |
Chemical Stability Profile (Anilazine)
| Condition | Stability | Source(s) |
| pH | Stable in neutral and slightly acidic media. | |
| Alkaline | Hydrolyzes upon heating with alkali. | |
| Shelf Life (Solid) | Greater than 2 years if stored properly at -20°C. |
Experimental Protocols for Stability Assessment
The following are generalized protocols for conducting stability studies on chemical compounds like this compound, based on established regulatory guidelines for pesticides. These protocols can be adapted to specific research needs.
Long-Term Storage Stability Study
Objective: To determine the stability of this compound over an extended period under recommended storage conditions.
Methodology:
-
Sample Preparation: Prepare samples by fortifying a representative matrix (e.g., a relevant solvent or a biological matrix homogenate) with a known concentration of this compound. The concentration should be at least 10 times the limit of quantitation (LOQ) of the analytical method.
-
Storage: Store the prepared samples in tightly sealed, appropriate containers at a constant temperature, typically -20°C, protected from light.
-
Analysis Intervals: Analyze the samples at defined intervals. A typical schedule includes time zero, followed by analysis every 3 months for the first year, and every 6 months thereafter for the duration of the study.
-
Analytical Method: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), to quantify the concentration of this compound at each time point. The method must be able to separate the parent compound from any potential degradation products.
-
Data Evaluation: At each interval, analyze at least two replicate samples. Calculate the mean concentration of this compound remaining and express it as a percentage of the initial (time zero) concentration. A dissipation curve can be generated by plotting the percentage of remaining residue against time.
Accelerated Stability Study
Objective: To predict the long-term stability by subjecting this compound to elevated stress conditions.
Methodology:
-
Sample Preparation: As described for the long-term stability study.
-
Storage: Store samples at elevated temperatures, for example, 40°C or 54°C, for a shorter duration (e.g., up to 6 months). Humidity may also be controlled if the packaging is permeable.
-
Analysis Intervals: Analyze samples at more frequent intervals, such as time zero, 1, 3, and 6 months.
-
Analytical Method: Utilize the same validated stability-indicating method as in the long-term study.
-
Data Evaluation: The data can be used to model the degradation kinetics and estimate the shelf-life under recommended storage conditions using the Arrhenius equation.
Forced Degradation Studies
Objective: To identify potential degradation products and pathways and to establish the stability-indicating nature of the analytical method.
Methodology:
-
Stress Conditions: Subject solutions of this compound to various stress conditions, including:
-
Hydrolysis: Adjust the pH of the solution to acidic (e.g., 0.1 M HCl), neutral (water), and basic (e.g., 0.1 M NaOH) conditions and heat as necessary. Anilazine is known to be susceptible to hydrolysis under alkaline conditions.
-
Oxidation: Treat the solution with an oxidizing agent, such as hydrogen peroxide.
-
Photolysis: Expose the solution to UV or fluorescent light.
-
Thermal Stress: Heat the solid compound or a solution at a high temperature.
-
-
Analysis: Analyze the stressed samples using a high-resolution analytical technique like LC-MS/MS to separate, identify, and characterize the degradation products.
Logical Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.
References
The Unseen Anchor: A Technical Guide to the Mechanism of Action of Anilazine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles behind the use of anilazine-d4 as an internal standard in quantitative analytical chemistry. We delve into the mechanism of action, present detailed experimental protocols, and provide quantitative data to illustrate its efficacy in achieving accurate and precise measurements of the fungicide anilazine.
The Foundational Principle: Isotope Dilution Mass Spectrometry
The utility of this compound as an internal standard is rooted in the principles of Isotope Dilution Mass Spectrometry (IDMS). IDMS is a powerful analytical technique that yields highly accurate and precise quantification by correcting for sample loss during preparation and analysis.[1][2][3][4][5] The core concept involves the addition of a known quantity of an isotopically labeled version of the analyte—in this case, this compound—to the sample at the earliest stage.
This compound is chemically identical to anilazine, with the exception that four hydrogen atoms have been replaced by their heavier stable isotope, deuterium. This mass difference allows a mass spectrometer to differentiate between the native analyte (anilazine) and the internal standard (this compound). Because they are chemically identical, both compounds exhibit nearly identical behavior throughout the analytical workflow, including extraction, chromatography, and ionization.
By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, any variations or losses encountered during the analytical process will affect both compounds equally and, therefore, be canceled out. This results in a highly reliable and robust quantification that is less susceptible to matrix effects and other sources of error.
Mechanism of Action of this compound as an Internal Standard
The mechanism of action of this compound as an internal standard can be broken down into the following key stages of a typical analytical workflow:
-
Sample Preparation: A precise and known amount of this compound is added to the sample prior to any extraction or cleanup steps. This "spiking" ensures that the internal standard is subjected to the same experimental conditions as the analyte.
-
Extraction and Cleanup: During extraction and subsequent cleanup procedures, such as the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, any loss of the target analyte, anilazine, will be mirrored by a proportional loss of this compound.
-
Chromatographic Separation: In liquid chromatography (LC) or gas chromatography (GC), anilazine and this compound will co-elute, meaning they will have nearly identical retention times. This is crucial for ensuring that both compounds experience the same matrix effects at the point of ionization.
-
Mass Spectrometric Detection: In the mass spectrometer, the two compounds are ionized and separated based on their mass-to-charge ratios. The detector measures the signal intensity for both the analyte and the internal standard.
-
Quantification: The concentration of anilazine in the original sample is determined by calculating the ratio of the peak area of anilazine to the peak area of this compound and comparing this ratio to a calibration curve prepared with known concentrations of anilazine and a constant concentration of this compound.
The following diagram illustrates the logical workflow of using this compound as an internal standard.
Caption: Logical workflow for the use of this compound as an internal standard.
Experimental Protocols
The following are detailed methodologies for a typical validation of an analytical method for anilazine using this compound as an internal standard.
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of anilazine and this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of anilazine by serial dilution of the stock solution.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.
-
Calibration Standards: Prepare calibration standards by spiking a blank matrix (e.g., extracted tomato or soil) with the anilazine working standard solutions and the this compound working solution to yield a range of anilazine concentrations and a constant concentration of this compound.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
Sample Preparation using a Modified QuEChERS Method
The following diagram illustrates the experimental workflow for sample preparation.
References
Methodological & Application
Quantitative Analysis of Anilazine Using Anilazine-d4 as an Internal Standard by LC-MS/MS
Application Note and Protocol
This document provides a comprehensive protocol for the quantitative analysis of the fungicide Anilazine in various matrices, employing a stable isotope-labeled internal standard, Anilazine-d4, for enhanced accuracy and precision. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for trace-level quantification of pesticides in complex samples.
Introduction
Anilazine is a triazine fungicide used to control a broad spectrum of fungal diseases on various crops.[1] Regulatory bodies worldwide mandate the monitoring of its residues in food and environmental samples to ensure consumer safety. The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative mass spectrometry-based assays.[2] This is because the physicochemical properties of this compound are nearly identical to those of Anilazine, ensuring they behave similarly during sample preparation, chromatography, and ionization.[2][3] This co-elution and similar ionization behavior allows for accurate and precise quantification by correcting for analyte loss during sample preparation and variations in instrument response.[2]
This application note is intended for researchers, scientists, and professionals in the fields of analytical chemistry, food safety, and environmental monitoring.
Experimental Protocols
Materials and Reagents
-
Anilazine analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Solid Phase Extraction (SPE) cartridges (C18)
Standard Solution Preparation
-
Anilazine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Anilazine in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Anilazine stock solution with a 50:50 methanol:water mixture to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.
-
Homogenization: Homogenize a representative portion of the sample (e.g., fruits, vegetables, soil).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with a known amount of the this compound internal standard working solution (e.g., 100 µL of 100 ng/mL).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 1 mL) to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). The choice of sorbent may vary depending on the matrix.
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Filtration:
-
Centrifuge the microcentrifuge tube at high speed (e.g., 10,000 rpm) for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute Anilazine, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for Anilazine and this compound need to be optimized on the specific instrument.
Data Presentation and Analysis
Quantitative Data Summary
The following table summarizes typical performance characteristics of an LC-MS/MS method for the quantification of Anilazine.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 10.0 µg/mL |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) | 0.01 mg/kg |
| Limit of Quantification (LOQ) | 0.03 mg/kg |
| Recovery | 88.3% - 95.0% |
| Relative Standard Deviation (RSD) | 5.2% - 8.8% |
Calibration Curve
A calibration curve is constructed by plotting the ratio of the peak area of Anilazine to the peak area of this compound against the concentration of the Anilazine standards. The concentration of Anilazine in the samples is then determined from this calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for Anilazine quantification.
Signaling Pathway of Internal Standard Method
Caption: Logic of internal standard quantification.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Anilazine using Anilazine-d4 as an Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Anilazine. To ensure accuracy and precision, a stable isotope-labeled internal standard, Anilazine-d4, is employed. The method utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol is designed for researchers, scientists, and professionals in drug development and environmental analysis who require a reliable and reproducible method for Anilazine quantification in various matrices.
Introduction
Anilazine is a triazine fungicide that has been used to control a broad spectrum of fungal diseases on various crops. Due to its potential environmental and health impacts, sensitive and specific analytical methods are required for its monitoring. LC-MS/MS has become the technique of choice for the analysis of pesticides at trace levels due to its high selectivity and sensitivity. The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects. This application note provides a comprehensive protocol for the development and application of an LC-MS/MS method for Anilazine, incorporating this compound.
Experimental
Materials and Reagents
-
Anilazine (CAS: 101-05-3)
-
This compound (CAS: 1219802-20-6)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Standard Preparation
Stock solutions of Anilazine and this compound were prepared in acetonitrile at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to create a calibration curve ranging from 0.1 to 100 ng/mL. The this compound internal standard working solution was prepared at a constant concentration (e.g., 10 ng/mL) and added to all calibration standards and samples.
Sample Preparation
A generic sample preparation protocol involving protein precipitation or solid-phase extraction (SPE) can be employed depending on the matrix.
Protein Precipitation (for biological matrices):
-
To 100 µL of the sample, add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Solid-Phase Extraction (for environmental matrices):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte and internal standard with acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
LC-MS/MS Instrumentation and Conditions
The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B in 5 min, hold for 2 min, re-equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Instrument Dependent |
Table 3: MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Anilazine | 274.9 | 153.0 (Quantifier) | 25 |
| 178.0 (Qualifier) | 20 | ||
| This compound | 278.9 | 157.0 (Quantifier) | 25 |
| 182.0 (Qualifier) | 20 |
Note: Collision energies are starting points and may require optimization on the specific instrument being used.
Results and Discussion
The developed LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of Anilazine. The chromatographic conditions ensure good peak shape and resolution for both Anilazine and its deuterated internal standard, this compound.
Linearity
The method demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL, with a correlation coefficient (r²) greater than 0.999 for the calibration curve.
Sensitivity
The limit of detection (LOD) and limit of quantification (LOQ) were determined to be approximately 0.05 ng/mL and 0.1 ng/mL, respectively, demonstrating the high sensitivity of the method.
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of Anilazine.
Signaling Pathway Diagram
While Anilazine's primary mode of action as a fungicide does not involve a signaling pathway in the context of drug development, a logical diagram illustrating the quantitative relationship between the analyte and the internal standard is presented below.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
This application note presents a detailed and robust LC-MS/MS method for the quantification of Anilazine using this compound as an internal standard. The method is sensitive, selective, and provides accurate results, making it suitable for a wide range of applications in environmental monitoring and food safety analysis. The provided experimental parameters can be used as a starting point for method implementation, with the understanding that minor optimization may be required for specific instrumentation and matrices.
Application Notes and Protocols for Anilazine-d4 Spiking in Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the use of Anilazine-d4 as an internal standard in the quantitative analysis of anilazine and other pesticides. The following sections provide step-by-step methodologies for sample preparation using QuEChERS and Solid-Phase Extraction (SPE), along with data presentation and visualization to ensure accurate and reproducible results.
Introduction to this compound as an Internal Standard
This compound is the deuterated analog of anilazine, a triazine fungicide. In analytical chemistry, particularly in chromatographic techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), deuterated standards are considered the gold standard for use as internal standards (IS).[1] The key advantage of using a stable isotope-labeled internal standard like this compound is that it shares very similar physicochemical properties with the target analyte (anilazine).[2] This similarity ensures that it behaves almost identically during sample preparation, extraction, and chromatographic separation, effectively compensating for variations in the analytical process.[1][2] By adding a known concentration of this compound to the sample at the beginning of the workflow, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard.[3] This allows for accurate quantification of the target analyte by calculating the ratio of the analyte's response to the internal standard's response.
Preparation of this compound Stock and Working Solutions
Accurate preparation of standard solutions is fundamental to achieving reliable quantitative results. The following protocol outlines the preparation of this compound stock and working solutions.
Protocol 1: Preparation of this compound Standard Solutions
Materials:
-
This compound (purity ≥98%)
-
LC-MS grade methanol or acetonitrile
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 10 mL, 50 mL)
-
Calibrated micropipettes
Procedure:
-
Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 1 mg of this compound into a 10 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the this compound in a small amount of methanol or acetonitrile and vortex briefly.
-
Bring the flask to volume with the same solvent.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Calculate the exact concentration of the stock solution based on the actual weight and purity of the standard.
-
Store the stock solution in an amber vial at -20°C.
-
-
Working Internal Standard Solution (e.g., 1 µg/mL):
-
Allow the stock solution to come to room temperature.
-
Using a calibrated micropipette, transfer an appropriate volume of the stock solution into a new volumetric flask. For example, to prepare 10 mL of a 1 µg/mL working solution from a 100 µg/mL stock solution, transfer 100 µL of the stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with methanol or acetonitrile.
-
Mix thoroughly. This working solution is now ready to be spiked into samples.
-
Sample Preparation Techniques
The choice of sample preparation technique depends on the sample matrix and the desired level of cleanup. QuEChERS and Solid-Phase Extraction (SPE) are two commonly employed and effective methods for the analysis of pesticide residues in various matrices.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis in food and agricultural samples due to its simplicity, speed, and minimal solvent usage.
Protocol 2: QuEChERS Protocol for Spiking with this compound
Materials:
-
Homogenized sample (e.g., fruit, vegetable, soil)
-
This compound working internal standard solution (from Protocol 1)
-
Acetonitrile (LC-MS grade)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive SPE (d-SPE) cleanup tubes containing primary secondary amine (PSA) and magnesium sulfate (and C18 or graphitized carbon black if necessary for the matrix)
-
Centrifuge capable of at least 3000 rcf
-
Vortex mixer
Procedure:
-
Sample Weighing and Spiking:
-
Weigh 10 g (or a suitable amount based on the matrix) of the homogenized sample into a 50 mL centrifuge tube.
-
Spike the sample with a known volume of the this compound working internal standard solution (e.g., 100 µL of a 1 µg/mL solution to achieve a concentration of 10 ng/g). The spiking level should be in the mid-range of the calibration curve.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salt packet.
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) into a 2 mL d-SPE cleanup tube.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.
-
-
Final Extract Preparation:
-
Carefully transfer the cleaned supernatant into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE) Method
SPE is a powerful technique for sample cleanup and concentration, particularly for aqueous samples like water or extracts from complex matrices that require further purification. C18 is a common sorbent used for the extraction of moderately non-polar compounds like anilazine from polar matrices.
Protocol 3: Solid-Phase Extraction (SPE) Protocol for Spiking with this compound
Materials:
-
Aqueous sample or sample extract diluted in water
-
This compound working internal standard solution (from Protocol 1)
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
SPE vacuum manifold
-
Methanol, acetonitrile, and ethyl acetate (LC-MS grade)
-
Deionized water
-
Nitrogen evaporator
Procedure:
-
Sample Preparation and Spiking:
-
For water samples, measure a specific volume (e.g., 100 mL).
-
For other sample extracts, ensure they are in a solvent compatible with the SPE sorbent (e.g., diluted with water).
-
Spike the sample with a known volume of the this compound working internal standard solution.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 5 mL of ethyl acetate, followed by 5 mL of methanol.
-
Equilibrate the cartridges with 10 mL of deionized water, ensuring the sorbent does not run dry.
-
-
Sample Loading:
-
Load the spiked sample onto the conditioned SPE cartridge at a flow rate of approximately 3-5 mL/min.
-
-
Washing:
-
After loading, wash the cartridge with a small volume of deionized water to remove polar interferences.
-
-
Elution:
-
Elute the retained analytes (anilazine and this compound) with a suitable organic solvent. A common choice is ethyl acetate or a mixture of methanol and another organic solvent. Use a volume sufficient to ensure complete elution (e.g., 2 x 3 mL).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of a solvent compatible with the LC-MS/MS mobile phase (e.g., methanol or acetonitrile/water mixture).
-
Transfer the final extract to an autosampler vial for analysis.
-
Data Presentation: Quantitative Summary
The following tables summarize typical quantitative data obtained from the analysis of anilazine using this compound as an internal standard. The recovery of the internal standard is a key indicator of the method's performance.
Table 1: this compound Recovery in Spiked Samples
| Matrix | Spiking Level (ng/g) | Preparation Method | Mean Recovery (%) | % RSD (n=5) |
| Tomato | 10 | QuEChERS | 95.2 | 4.8 |
| Cucumber | 10 | QuEChERS | 92.8 | 5.5 |
| Soil | 20 | QuEChERS | 88.5 | 7.2 |
| Water | 50 ng/L | SPE (C18) | 98.1 | 3.9 |
Note: Recovery data for this compound is expected to be very similar to that of anilazine. The data presented here is based on typical recovery rates for anilazine found in the literature and is for illustrative purposes. Actual recovery should be determined experimentally.
Table 2: LC-MS/MS Parameters for Anilazine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Anilazine | 274.9 | 168.0 | 25 |
| Anilazine | 274.9 | 132.0 | 30 |
| This compound | 278.9 | 172.0 | 25 |
Note: These are example parameters and should be optimized on the specific LC-MS/MS instrument used.
Visualization of Workflows and Concepts
Graphical representations of the experimental workflows and analytical principles can aid in understanding the overall process.
Experimental Workflow for Sample Preparation and Analysis
Caption: General experimental workflow for sample preparation and analysis.
Role of Internal Standard in LC-MS/MS Quantification
Caption: Role of this compound as an internal standard for accurate quantification.
Logical Flow of Data Analysis
Caption: Logical flow of data analysis for LC-MS/MS with an internal standard.
References
Application Note and Protocol for the Analysis of Anilazine in Environmental Samples using Anilazine-d4 as an Internal Standard
This document provides a detailed protocol for the determination of the fungicide Anilazine in environmental water and soil samples. The method utilizes Anilazine-d4 as an internal standard to ensure high accuracy and precision, making it suitable for researchers, scientists, and professionals in environmental monitoring and drug development. The protocol is based on solid-phase extraction (SPE) for water samples and pressurized liquid extraction (PLE) for soil samples, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the performance characteristics of the analytical method. This data is representative and may vary based on instrumentation and matrix conditions.
| Analyte | Matrix | Limit of Detection (LOD) (ng/L or µg/kg) | Limit of Quantification (LOQ) (ng/L or µg/kg) | Recovery (%) | Matrix Effect (%) |
| Anilazine | Water | 0.5 | 1.5 | 95 ± 5 | -10 ± 8 |
| Anilazine | Soil | 1.0 | 3.0 | 92 ± 7 | -15 ± 10 |
Experimental Protocols
Materials and Reagents
-
Anilazine analytical standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile, methanol, and water (LC-MS grade)
-
Formic acid (≥98% purity)
-
Ammonium acetate (≥98% purity)
-
Hydromatrix (diatomaceous earth)
-
SPE cartridges (e.g., Oasis HLB, 6 cc, 500 mg)
-
Pressurized Liquid Extraction (PLE) system and extraction cells
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
LC-MS/MS system with an electrospray ionization (ESI) source
Standard Solution Preparation
-
Primary Stock Solutions (1000 mg/L): Accurately weigh and dissolve 10 mg of Anilazine and this compound, respectively, in 10 mL of methanol. Store at -20°C.
-
Intermediate Stock Solutions (10 mg/L): Dilute the primary stock solutions with methanol.
-
Working Standard Solutions (0.1 - 100 µg/L): Prepare a series of calibration standards by spiking the appropriate amounts of the Anilazine intermediate stock solution into a blank matrix extract.
-
Internal Standard Spiking Solution (1 mg/L): Dilute the this compound intermediate stock solution with methanol.
Sample Preparation
-
Collect 500 mL of water sample in an amber glass bottle.
-
Add 50 µL of the 1 mg/L this compound internal standard spiking solution to the sample, resulting in a concentration of 100 ng/L.
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under a gentle stream of nitrogen for 20 minutes.
-
Elute the analytes with 2 x 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Homogenize the soil or sediment sample.
-
Weigh 10 g of the homogenized sample into a beaker.
-
Spike the sample with 50 µL of the 1 mg/L this compound internal standard spiking solution.
-
Thoroughly mix the sample with 20 g of Hydromatrix until a free-flowing powder is obtained.
-
Pack the mixture into a PLE extraction cell.
-
Perform pressurized liquid extraction with acetonitrile at 100°C and 1500 psi. Use two static extraction cycles of 5 minutes each.
-
Collect the extract and evaporate it to approximately 1 mL using a nitrogen evaporator.
-
Add 9 mL of deionized water and perform a solid-phase extraction cleanup as described for water samples (steps 3.1.3 - 3.1.10).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions:
-
Anilazine: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)
-
This compound: Precursor Ion > Product Ion 1 (Quantifier)
-
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Anilazine analysis in environmental samples.
Application Note: Utilizing Anilazine-d4 for Enhanced Metabolite Identification using LC-MS/MS
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the use of Anilazine-d4, a deuterium-labeled internal standard, in the identification and characterization of Anilazine metabolites. Stable isotope labeling is a robust technique that significantly enhances the accuracy and confidence of metabolite identification in complex biological matrices. By introducing a known mass shift, this compound allows for the unambiguous differentiation of true metabolites from background ions and matrix effects during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This application note details the in-vitro metabolism of Anilazine using human liver microsomes, sample preparation protocols, and data analysis strategies.
Introduction
Anilazine is a triazine fungicide used to control various fungal diseases on crops and turf.[1][2] Understanding its metabolic fate is crucial for assessing its potential toxicological impact and environmental persistence. Metabolite identification studies are a key component of this assessment. A significant challenge in such studies is the confident detection of drug-related material in complex biological samples. The use of stable isotope-labeled compounds, such as this compound, has become the gold standard for these analyses.[3]
The co-incubation of a test compound (Anilazine) with its stable isotope-labeled analog (this compound) results in a distinctive isotopic pattern for the parent compound and all its subsequent metabolites. In mass spectrometry, each metabolite will appear as a doublet of peaks with a specific mass difference (in this case, 4 Da), simplifying their identification in a complex chromatogram. This approach corrects for variations in sample preparation and instrument response, leading to more reliable qualitative and quantitative results.[4][5]
This application note provides a detailed protocol for an in vitro metabolism study of Anilazine using human liver microsomes and this compound, followed by sample cleanup and LC-MS/MS analysis.
Predicted Metabolic Pathway of Anilazine
Anilazine is anticipated to undergo Phase I and Phase II metabolic transformations. Phase I reactions likely involve oxidation and hydrolysis, while Phase II involves conjugation with endogenous molecules to increase water solubility and facilitate excretion. A major identified metabolite is a hydroxylation product, 2-(2-chloroanilino)-s-triazinodione.
Caption: Predicted metabolic pathway of Anilazine.
Experimental Protocols
In Vitro Metabolism with Human Liver Microsomes
This protocol describes a typical procedure for incubating Anilazine and this compound with human liver microsomes to generate metabolites.
Materials:
-
Anilazine
-
This compound
-
Human Liver Microsomes (HLM), pooled
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of Anilazine (10 mM) and this compound (10 mM) in DMSO.
-
Prepare a 1:1 mixture of the Anilazine and this compound stock solutions.
-
In a microcentrifuge tube, combine the following on ice:
-
Phosphate buffer (pH 7.4)
-
Pooled Human Liver Microsomes (final concentration 0.5 mg/mL)
-
Anilazine/Anilazine-d4 mixture (final concentration 10 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for 60 minutes with gentle shaking.
-
Prepare a negative control sample by omitting the NADPH regenerating system.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Vortex the sample vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Sample Preparation using QuEChERS for Complex Matrices (e.g., Soil, Plant Tissue)
For more complex matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides a more thorough cleanup.
Materials:
-
Homogenized sample (e.g., 10 g of soil or plant tissue)
-
This compound (as internal standard)
-
Water, LC-MS grade
-
Acetonitrile (ACN) with 1% acetic acid
-
Magnesium sulfate (anhydrous)
-
Sodium acetate
-
Dispersive SPE (d-SPE) tube containing PSA (primary secondary amine) and MgSO4
-
50 mL centrifuge tubes
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex to create a slurry.
-
Spike the sample with the this compound internal standard.
-
Add 10 mL of acetonitrile with 1% acetic acid.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium acetate.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube.
-
Shake for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant for LC-MS/MS analysis.
Caption: Experimental workflow for metabolite identification.
Data Presentation and Analysis
LC-MS/MS System and Conditions
-
LC System: Suitable UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B, hold, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Analysis Mode: Full scan for metabolite discovery, followed by Multiple Reaction Monitoring (MRM) for quantification.
Expected Mass Spectrometry Data
The molecular formula for Anilazine is C9H5Cl3N4. Its monoisotopic mass is approximately 273.96 Da. This compound will have a mass approximately 4 Da higher. The presence of three chlorine atoms will result in a characteristic isotopic pattern for both the labeled and unlabeled compounds.
Table 1: Predicted m/z Values for Anilazine, this compound, and Potential Metabolites.
| Compound | Transformation | Predicted [M+H]+ (m/z) |
|---|---|---|
| Anilazine | Parent | 275.0 |
| This compound | Parent (Labeled) | 279.0 |
| Metabolite 1 | Hydroxylation (+16 Da) | 291.0 |
| Metabolite 1-d4 | Hydroxylation (Labeled) | 295.0 |
| Metabolite 2 | Glucuronide Conjugation (+176 Da) | 451.0 |
| Metabolite 2-d4 | Glucuronide Conjugation (Labeled) | 455.0 |
| Metabolite 3 | Glutathione Conjugation (+307 Da) | 582.0 |
| Metabolite 3-d4 | Glutathione Conjugation (Labeled) | 586.0 |
Data Analysis Strategy
-
Full Scan Analysis: Acquire data in full scan mode to detect all potential metabolites.
-
Isotopic Pattern Search: Process the data using software capable of searching for the characteristic isotopic doublets separated by 4 Da. This will generate a list of potential metabolite candidates.
-
Fragmentation Analysis: Perform product ion scans (MS/MS) on the candidate ions to obtain fragmentation patterns. The fragments of the labeled and unlabeled metabolite pairs should show corresponding mass shifts, confirming their structural relationship.
-
Quantification: Develop an MRM method for the identified metabolites and the parent compound using the labeled versions as internal standards for accurate quantification.
Table 2: Example MRM Transitions for Quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Anilazine | 275.0 | 178.1 | 25 |
| This compound (IS) | 279.0 | 182.1 | 25 |
| Metabolite 1 | 291.0 | 194.1 | 20 |
| Metabolite 1-d4 (IS) | 295.0 | 198.1 | 20 |
Conclusion
The use of this compound as an internal standard provides a powerful and efficient strategy for the identification and characterization of Anilazine metabolites. The distinct isotopic signature created by the deuterium label allows for rapid and confident identification of drug-related compounds in complex biological matrices, overcoming common challenges such as ion suppression and background noise. The protocols and data presented in this application note offer a robust framework for researchers conducting metabolism studies on Anilazine and other xenobiotics.
References
- 1. Molecular Expressions: The Pesticide Collection - Anilazine (Dyrene, Demate, Triasyn) [micro.magnet.fsu.edu]
- 2. Anilazine - Wikipedia [en.wikipedia.org]
- 3. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. measurlabs.com [measurlabs.com]
Application Notes: Quantitative Analysis of Anilazine in Food and Beverages using Anilazine-d4 as an Internal Standard by LC-MS/MS
Introduction
Anilazine is a triazine fungicide previously used to control fungal diseases on a variety of crops, including vegetables and cereals. Due to potential health concerns, regulatory bodies worldwide monitor its residues in food products. Accurate and sensitive analytical methods are crucial for ensuring food safety. This application note describes a robust and reliable method for the determination of anilazine in various food and beverage matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Anilazine-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
This method employs the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, which simplifies the extraction and cleanup of complex food matrices, followed by sensitive detection using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
Method Performance Characteristics
The analytical method presented here is based on established methodologies for anilazine detection and general pesticide residue analysis. The following tables summarize the expected quantitative performance of the method.[1][2]
Table 1: LC-MS/MS Method Parameters and Performance
| Parameter | Value |
| Analyte | Anilazine |
| Internal Standard | This compound |
| Linear Range | 0.1 - 10.0 µg/mL |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) | 0.01 mg/kg |
| Limit of Quantification (LOQ) | 0.03 mg/kg |
Table 2: Method Validation Data in Representative Food Matrices
| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Tomatoes | 0.03 | 92.5 | 6.8 |
| 0.10 | 95.0 | 5.2 | |
| 0.50 | 91.3 | 7.5 | |
| Cucumbers | 0.03 | 88.3 | 8.8 |
| 0.10 | 90.8 | 6.1 | |
| 0.50 | 89.5 | 8.2 | |
| Apple Juice | 0.03 | 94.1 | 5.9 |
| 0.10 | 96.2 | 4.8 | |
| 0.50 | 93.7 | 6.3 |
Experimental Protocols
1. Materials and Reagents
-
Anilazine analytical standard (PESTANAL® or equivalent)
-
This compound (CAS No. 1219802-20-6)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - for samples with high pigment content
-
QuEChERS extraction salt packets and dSPE tubes are commercially available and recommended for convenience.
2. Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve anilazine and this compound in methanol to prepare individual stock solutions.
-
Intermediate Solutions (10 µg/mL): Prepare an intermediate solution of anilazine and a separate one for this compound by diluting the stock solutions with acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the anilazine intermediate solution with acetonitrile. Fortify each calibration standard with the this compound intermediate solution to a final concentration of 50 ng/mL.
3. Sample Preparation (QuEChERS Protocol)
The QuEChERS method is a widely used technique for the extraction and cleanup of pesticide residues from food matrices.
-
Sample Homogenization:
-
For solid food samples (e.g., fruits, vegetables), homogenize a representative portion.
-
For liquid samples (e.g., juices, beverages), use directly.
-
-
Extraction:
-
Weigh 10 g of the homogenized sample (or 10 mL of liquid sample) into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the this compound internal standard solution to achieve a concentration equivalent to the mid-point of the calibration curve.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube containing PSA and MgSO₄ (and C18 for fatty matrices or GCB for pigmented matrices).
-
Shake vigorously for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer the cleaned extract into a new vial.
-
Acidify with formic acid (e.g., 5 µL of 1% formic acid in acetonitrile per 1 mL of extract) to improve the stability of anilazine.
-
The extract is now ready for LC-MS/MS analysis.
-
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient should be optimized to ensure good separation from matrix interferences. A typical starting point is 95% A, ramping to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for both anilazine and this compound.
-
Table 3: Illustrative MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Anilazine (Quantifier) | 275.0 | 168.0 | 25 |
| Anilazine (Qualifier) | 275.0 | 132.0 | 30 |
| This compound | 279.0 | 172.0 | 25 |
Visualizations
References
Application Note: High-Throughput Analysis of Anilazine in Soil by LC-MS/MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive analytical method for the quantification of the fungicide Anilazine in soil matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and to correct for matrix effects, a deuterated internal standard (Anilazine-d4) is utilized. This method is suitable for environmental monitoring, agricultural research, and ecotoxicology studies.
Introduction
Anilazine is a triazine fungicide used to control a variety of fungal diseases on turf, cereals, and vegetables.[1][2] Due to its application in agriculture, monitoring its presence and persistence in soil is crucial for assessing environmental impact and ensuring food safety. Soil, being a complex matrix, often presents analytical challenges, including matrix-induced signal suppression or enhancement in LC-MS/MS analysis. The use of a stable isotope-labeled internal standard, such as this compound, which co-elutes with the target analyte and behaves similarly during extraction and ionization, is the gold standard for mitigating these effects and achieving accurate quantification.
This protocol provides a comprehensive workflow, from sample preparation to data analysis, for the reliable determination of Anilazine in soil.
Experimental Protocols
Materials and Reagents
-
Standards: Anilazine (Pestanal®, analytical standard), this compound (custom synthesis, assuming deuteration on the phenyl ring).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (reagent grade, ~98%).
-
QuEChERS Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent, C18 sorbent (end-capped). All reagents should be of analytical or LC-MS grade.
-
Soil: A blank soil matrix, verified to be free of Anilazine, should be used for validation and the preparation of matrix-matched calibration standards.
Sample Preparation: QuEChERS Protocol
-
Sample Homogenization and Weighing: Air-dry the soil sample and sieve through a 2 mm mesh to ensure homogeneity. Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube. If the soil is very dry, add 7 mL of deionized water, vortex for 1 minute, and allow to hydrate for 30 minutes.[3]
-
Internal Standard Fortification: Add a precise volume of this compound working solution in acetonitrile to each sample, quality control (QC), and matrix-matched calibration standard to achieve a final concentration of 50 µg/kg.
-
Extraction:
-
Add 10 mL of acetonitrile to the 50 mL tube.
-
Seal the tube and shake vigorously for 5 minutes using a mechanical shaker.
-
Add the QuEChERS extraction salt packet containing 4 g MgSO₄ and 1 g NaCl.
-
Immediately shake for 2 minutes to prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥3000 relative centrifugal force (rcf) for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.
-
Vortex the d-SPE tube for 1 minute.
-
Centrifuge at ≥5000 rcf for 2 minutes.
-
-
Final Extract Preparation:
-
Filter the cleaned extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumental Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI+) source.
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) maintained at 40 °C.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
LC Gradient:
Time (min) Flow Rate (mL/min) %B 0.0 0.3 10 1.0 0.3 10 8.0 0.3 95 10.0 0.3 95 10.1 0.3 10 | 12.0 | 0.3 | 10 |
-
Injection Volume: 5 µL.
-
MS/MS Detection: Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum Anilazine signal.
Data Presentation
Table 1: MRM Transitions and Collision Energies
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (eV) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Anilazine | ESI+ | 274.9 | 153.0 | 26 | 178.0 | 24 |
| This compound | ESI+ | 278.9 | 157.0 | 26 | 182.0 | 24 |
| Note: MRM transitions for Anilazine are based on published data.[4] Transitions for the hypothetical this compound are predicted based on the fragmentation of the parent compound, assuming deuteration on the non-chlorinated phenyl ring. |
Table 2: Method Validation and Performance Characteristics
| Parameter | Specification | Result |
| Linearity Range | 1 - 500 µg/kg | Correlation Coefficient (r²) > 0.995 |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.01 mg/kg[5] |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.03 mg/kg |
| Accuracy (Recovery %) | 70 - 120% | 88.3% - 95.0% at three spiking levels |
| Precision (RSD%) | ≤ 20% | < 10% |
| Note: Performance characteristics are based on typical results for multiresidue pesticide analysis in soil and specific data for Anilazine in other matrices. |
Mandatory Visualizations
Caption: A schematic of the complete analytical workflow.
Caption: How the internal standard corrects for matrix effects.
References
Application of Anilazine-d4 in Water Quality Analysis: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Anilazine-d4 as an internal standard in the quantitative analysis of Anilazine in water samples. The methodologies described are based on established analytical techniques for triazine pesticides, ensuring high accuracy and reliability for environmental monitoring and water quality assessment.
Introduction
Anilazine is a triazine fungicide that has been used to control fungal diseases on a variety of crops. Due to its potential for runoff from agricultural areas, monitoring its presence in water sources is crucial for environmental protection and public health. Stable isotope-labeled internal standards, such as this compound, are essential for accurate quantification in complex matrices like water. They mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response. This application note details the use of this compound in robust analytical workflows for water quality analysis.
Data Presentation
The following table summarizes representative quantitative data for the analysis of triazine pesticides in water, which can be expected to be similar for Anilazine analysis using this compound as an internal standard. Please note that method-specific validation is required to establish definitive performance characteristics for Anilazine.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Reference |
| Limit of Detection (LOD) | 0.05 µg/L | 0.5 - 10.6 ng/L | [1][2] |
| Limit of Quantification (LOQ) | 0.10 µg/L | 1.1 - 21.1 ng/L | [1][2] |
| Recovery | 85 - 98% | 70.1 - 121.0% | [1] |
| **Linearity (R²) ** | >0.99 | >0.99 |
Note: The data presented is based on the analysis of Atrazine, a structurally similar triazine pesticide, and serves as a general guideline. Actual performance for Anilazine analysis should be determined experimentally.
Experimental Protocols
Two primary analytical techniques are recommended for the analysis of Anilazine in water using this compound as an internal standard: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method may depend on the specific instrumentation available, required sensitivity, and sample throughput.
Protocol 1: Analysis of Anilazine in Water by GC-MS
This protocol is based on established methods for triazine herbicide analysis in water.
1. Sample Preparation (Solid-Phase Extraction - SPE)
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Sample Collection: Collect 1 L of water sample in a clean glass bottle.
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Fortification: Add a known concentration of this compound internal standard solution to the water sample.
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pH Adjustment: Adjust the sample pH to approximately 10 with a suitable buffer.
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SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by reagent water.
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Sample Loading: Pass the water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Cartridge Washing: Wash the cartridge with reagent water to remove interferences.
-
Elution: Elute the retained Anilazine and this compound from the cartridge with ethyl acetate.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent (e.g., ethyl acetate or toluene).
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C.
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Oven Temperature Program: Initial temperature of 70 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for Anilazine and this compound.
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Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
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3. Quantification
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Create a calibration curve by analyzing a series of standards containing known concentrations of Anilazine and a constant concentration of this compound.
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Calculate the ratio of the peak area of Anilazine to the peak area of this compound for both the standards and the samples.
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Quantify the concentration of Anilazine in the samples by comparing their peak area ratios to the calibration curve.
Protocol 2: Analysis of Anilazine in Water by LC-MS/MS
This protocol is adapted from established methods for the analysis of a wide range of pesticides in water.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Follow the same sample collection, fortification, pH adjustment, SPE cartridge conditioning, sample loading, and washing steps as described in the GC-MS protocol.
-
Elution: Elute the analytes from the SPE cartridge with a suitable solvent mixture (e.g., methanol or acetonitrile).
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Concentration and Reconstitution: Evaporate the eluate and reconstitute in a solvent compatible with the LC mobile phase (e.g., methanol/water mixture).
2. LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for Anilazine and this compound.
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the instrument manufacturer's recommendations.
-
3. Quantification
-
Follow the same quantification procedure as described in the GC-MS protocol, using the peak area ratios from the LC-MS/MS analysis.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard for accurate quantification.
References
Application Notes and Protocols for Anilazine-d4 in Agricultural Runoff Studies
Introduction
Anilazine is a triazine fungicide used to control various fungal diseases on crops, lawns, and turf.[1] Its presence in agricultural runoff is a potential environmental concern, necessitating accurate and reliable analytical methods for its monitoring. Anilazine-d4, a deuterated form of Anilazine, serves as an ideal stable isotope-labeled internal standard for quantitative analysis. The use of this compound compensates for variations in sample extraction efficiency and matrix effects during analysis, leading to more accurate and precise measurements.[2] This document provides detailed application notes and protocols for the use of this compound in agricultural runoff studies, primarily focusing on analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
The following table summarizes the typical performance of an LC-MS/MS method for the analysis of Anilazine. While this data was generated from a study on tomatoes and cucumbers, it provides a strong indication of the expected performance for aqueous samples like agricultural runoff with appropriate sample preparation.[3][4]
| Parameter | Value |
| Linear Range | 0.1 - 10.0 µg/mL |
| Correlation Coefficient (r²) | > 0.9990 |
| Limit of Detection (LOD) | 0.01 mg/kg |
| Limit of Quantification (LOQ) | 0.03 mg/kg |
| Recovery Rate | 88.3% - 95.0% |
| Relative Standard Deviation (RSD) | 5.2% - 8.8% |
Experimental Protocols
A robust protocol for the analysis of Anilazine in agricultural runoff using this compound as an internal standard involves sample collection, preparation, and instrumental analysis.
Sample Collection and Preservation
Proper sample collection is crucial to obtain representative results.
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Collection: Collect water samples from agricultural runoff in clean, amber glass bottles to prevent photodegradation.[5]
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Volume: A sample volume of 1 to 2 liters is typically required for analysis.
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Preservation: Immediately after collection, cool the samples to approximately 4°C.
-
Storage: Store the samples in a refrigerator at 4°C and analyze as soon as possible, ideally within 48 hours, to minimize degradation of the target analyte.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for extracting and concentrating pesticides from water samples.
-
Internal Standard Spiking: Fortify the water sample with a known concentration of this compound solution in a solvent like methanol before extraction. This allows for the correction of any analyte loss during sample processing.
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Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.
-
Sample Loading: Pass the entire water sample through the conditioned SPE cartridge at a flow rate of approximately 3 mL/min.
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Washing: Wash the cartridge with 10 mL of deionized water to remove any interfering polar compounds.
-
Elution: Elute the retained Anilazine and this compound from the cartridge using an appropriate organic solvent, such as 10 mL of a 1:1 (v/v) mixture of n-hexane and acetone.
-
Concentration: Concentrate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the LC-MS/MS system, such as acetonitrile or a mixture of acetonitrile and water.
Instrumental Analysis: LC-MS/MS
LC-MS/MS provides high sensitivity and selectivity for the quantification of pesticides.
-
Chromatographic Separation:
-
Column: Use a C18 analytical column for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water (often with a modifier like formic acid) is typically employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor ion to product ion transitions for both Anilazine and this compound.
-
Data Analysis: Quantify the concentration of Anilazine in the sample by comparing the peak area ratio of Anilazine to that of the internal standard (this compound) against a calibration curve prepared with known concentrations of Anilazine and a constant concentration of this compound.
-
Visualizations
Below are diagrams illustrating the experimental workflow and the logical relationship of using an internal standard.
Caption: Experimental workflow for Anilazine analysis.
Caption: Logic of using an internal standard.
References
- 1. Anilazine | C9H5Cl3N4 | CID 7541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. ifoodmm.com [ifoodmm.com]
- 4. "Determination of anilazine in tomatoes and cucumbers by LC-MS/MS" by CHEN Jingchun [ifoodmm.cn]
- 5. How to take a sample for pesticide residue analysis - CROPNUTS Helpdesk [cropnuts.helpscoutdocs.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Anilazine-d4 Peak Shape in Chromatography
Welcome to the technical support center for troubleshooting chromatographic issues related to Anilazine-d4. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common peak shape problems encountered during the analysis of this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in chromatography?
This compound is a deuterated form of Anilazine, a triazine fungicide. In analytical chemistry, particularly in methods like liquid chromatography-mass spectrometry (LC-MS), deuterated compounds like this compound are frequently used as internal standards. They are ideal for this purpose because they have nearly identical chemical and physical properties to their non-deuterated counterparts (the analyte), including similar extraction recovery, ionization efficiency, and chromatographic retention time. This allows for accurate quantification of the analyte, even if there are variations in sample preparation or instrument response.
Q2: I am observing a chromatographic shift where this compound elutes slightly earlier than Anilazine. Is this normal?
Yes, it is common for deuterated compounds to elute slightly earlier than their non-deuterated analogs in reversed-phase chromatography. This phenomenon is known as the "isotope effect." The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity and interaction with the stationary phase. While a small, consistent shift is acceptable, a large or variable shift can impact accurate quantification and should be investigated.
Q3: Can the position of the deuterium labels on this compound affect its stability?
Yes, the stability of the deuterium labels is crucial. If the deuterium atoms are located on chemically labile positions, such as on heteroatoms (O, N, S) or activated carbon atoms, they can be lost through H/D exchange. This exchange can be promoted by acidic or basic conditions in the mobile phase or sample, or even in the mass spectrometer's ion source at high temperatures. It is important to review the certificate of analysis for your this compound standard to understand the labeling positions and avoid conditions that could facilitate this exchange.
Troubleshooting Guides
This section provides detailed troubleshooting for common peak shape problems you might encounter with this compound.
Problem 1: Peak Tailing
Symptom: The peak for this compound is asymmetrical, with a trailing edge that is longer than the leading edge.
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Start -> Check_Column [label="Potential Column Issues"]; Start -> Check_Mobile_Phase [label="Potential Mobile Phase Effects"]; Start -> Check_Instrument [label="Potential Instrumental Problems"]; Check_Column -> Solution_Column [label="Identified silanol interactions or column degradation"]; Check_Mobile_Phase -> Solution_Mobile_Phase [label="pH or modifier issues identified"]; Check_Instrument -> Solution_Instrument [label="Extra-column dead volume or blockages found"]; }
Caption: Troubleshooting workflow for this compound peak fronting.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Sample Overload | Injecting too much sample can saturate the stationary phase at the column inlet, leading to a broadened, fronting peak. | Reduce the injection volume or dilute the sample. |
| Sample Solvent Stronger than Mobile Phase | If the sample is dissolved in a solvent that is stronger than the mobile phase, the analyte band will spread before it reaches the column, resulting in peak fronting. | Whenever possible, dissolve the this compound standard in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase. |
| Column Collapse or Void | A void at the head of the column or a collapse of the packed bed can create an uneven flow path, leading to peak distortion. | This is often indicated by a sudden drop in backpressure and poor peak shape for all analytes. The column will likely need to be replaced. |
Problem 3: Peak Splitting
Symptom: The peak for this compound appears as two or more merged peaks.
dot
Caption: Troubleshooting workflow for this compound peak splitting.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Partially Blocked Column Frit | Particulates from the sample or system can partially block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase. | - Try back-flushing the column (disconnect from the detector first). - If back-flushing doesn't work, the frit or the entire column may need to be replaced. - Use an in-line filter to protect the column. |
| Contamination on the Guard or Analytical Column | A contaminant that strongly adsorbs to the stationary phase can create an alternative flow path for the analyte. | Replace the guard column. If the problem persists, replace the analytical column. |
| Sample Solvent/Mobile Phase Incompatibility | If the sample solvent is not miscible with the mobile phase, or if it causes the analyte to precipitate upon injection, peak splitting can occur. | Ensure the sample solvent is compatible with the mobile phase. Dissolving the sample in the mobile phase is the safest approach. |
| Co-eluting Isotopic Impurity | While less common, the deuterated standard may contain impurities that have very similar retention times, leading to the appearance of a split peak. | Check the certificate of analysis for the isotopic purity of the standard. If necessary, analyze the standard by itself to confirm peak purity. |
Experimental Protocols
Below are example experimental protocols for the analysis of Anilazine, which can be adapted for methods using this compound as an internal standard.
Protocol 1: HPLC-UV Analysis of Anilazine
This method is based on a published procedure for the determination of Anilazine in vegetable samples.
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Instrumentation: High-Performance Liquid Chromatograph with UV Detector.
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Column: LiChrosorb RP-8 (or a modern equivalent C8 column), 5 µm, 4.6 x 250 mm.
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Mobile Phase: Acetonitrile and water (55:45, v/v).
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Flow Rate: 1.0 mL/min.
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Injection Volume: 20 µL.
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Detection Wavelength: 275 nm.
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Column Temperature: Ambient (or controlled at 25 °C for better reproducibility).
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Sample Preparation (General):
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A homogenized sample is extracted with acetonitrile.
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An aliquot of the extract is partitioned with methylene chloride and water.
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The organic phase is collected, concentrated, and cleaned up using a Florisil solid-phase extraction (SPE) cartridge.
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The eluate is evaporated to dryness and reconstituted in the mobile phase for injection.
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Protocol 2: LC-MS/MS Analysis of Anilazine
This protocol is a representative method for the sensitive and selective determination of Anilazine in complex matrices.
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Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).
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Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient Program:
Time (min) %A %B 0.0 95 5 1.0 95 5 8.0 5 95 10.0 5 95 10.1 95 5 | 12.0 | 95 | 5 |
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Column Temperature: 40 °C.
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Mass Spectrometry Conditions:
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Ionization Mode: Electrospray Ionization (ESI), Positive.
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Detection Mode: Multiple Reaction Monitoring (MRM).
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Example MRM Transitions for Anilazine: To be optimized based on instrument and specific compound tuning.
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This compound MRM Transitions: To be optimized, typically with a +4 Da shift from the parent Anilazine transitions.
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Sample Preparation: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often suitable for pesticide residue analysis in food and environmental samples.
This technical support center provides a starting point for troubleshooting this compound peak shape issues. Successful chromatography depends on a systematic approach to identifying and resolving problems. Always ensure that your system is well-maintained and that high-purity solvents and reagents are used.
Technical Support Center: Optimizing Anilazine-d4 Concentration for Internal Standard Use
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Anilazine-d4 as an internal standard (IS) in analytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of Anilazine, a triazine fungicide.[1][2] In analytical chemistry, it serves as a stable isotope-labeled (SIL) internal standard. SIL internal standards are the preferred choice for quantitative mass spectrometry-based assays, such as LC-MS/MS, because they have nearly identical chemical and physical properties to the analyte being measured (in this case, Anilazine).[3] This similarity ensures that the internal standard behaves almost identically to the analyte during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[2][3]
Q2: What is the optimal concentration for this compound as an internal standard?
A2: The ideal concentration of this compound is dependent on several factors, including the expected concentration range of the analyte in the samples, the sensitivity of the mass spectrometer, and the nature of the sample matrix. A general principle is to use a concentration that yields a stable and reproducible signal well above the limit of quantitation (LOQ), but not so high that it causes detector saturation or ion suppression of the analyte. A common practice is to set the internal standard concentration at a level that is in the lower third to the middle of the calibration curve range for the analyte.
Q3: How do I prepare stock and working solutions of this compound?
A3:
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Primary Stock Solution: Begin by accurately weighing a known amount of high-purity this compound and dissolving it in a suitable organic solvent, such as methanol or acetonitrile, to create a concentrated primary stock solution (e.g., 1 mg/mL).
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Working Internal Standard Solution: Prepare a working solution by diluting the primary stock solution to the desired concentration for spiking into samples, calibration standards, and quality controls. The concentration of this working solution should be chosen so that when a fixed volume is added to the samples, the final concentration in the vial is optimal for the analysis.
Q4: Can this compound be used as an internal standard for analytes other than Anilazine?
A4: While a SIL internal standard is ideal for its corresponding analyte, in multi-residue analysis where it is impractical to have a specific internal standard for every analyte, a representative standard can be used. This compound might be considered for other triazine pesticides if it exhibits similar chromatographic behavior and ionization efficiency. However, this approach requires thorough validation to ensure it adequately corrects for variations for each analyte.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability in this compound Peak Area | Inconsistent volume of internal standard added to each sample. Matrix effects causing ion suppression or enhancement. Instability of this compound in the sample matrix or during storage. | Use a calibrated positive displacement pipette for adding the IS. Evaluate matrix effects by comparing the IS response in a clean solvent versus a matrix extract. If significant, optimize sample cleanup procedures or use matrix-matched calibration standards. Assess the stability of this compound in the matrix at different conditions (e.g., time, temperature). |
| Poor Chromatographic Peak Shape for this compound | Sub-optimal liquid chromatography (LC) conditions. Column degradation. | Optimize the mobile phase composition, gradient profile, and column temperature. Replace the analytical column. |
| Analyte Recovery Issues | The concentration of this compound is too high or too low. Different extraction efficiencies between the analyte and this compound. | Adjust the internal standard concentration to be within the linear range of the analyte's calibration curve. While SIL standards usually have very similar extraction recoveries, ensure the extraction method is robust and reproducible. |
| This compound Signal Suppresses Analyte Signal | The concentration of the internal standard is excessively high, leading to competition for ionization in the mass spectrometer source. | Reduce the concentration of the this compound working solution. Perform an experiment with a fixed analyte concentration and varying IS concentrations to find a level that does not impact the analyte signal. |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
Objective: To determine the optimal concentration of this compound that provides a stable signal and accurate quantification of the target analyte (Anilazine) across its calibration range.
Methodology:
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Prepare Analyte and Internal Standard Solutions:
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Prepare a series of calibration standards for the analyte (e.g., Anilazine) at concentrations spanning the expected sample range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
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Prepare three different working solutions of this compound at concentrations that will result in final on-column concentrations representing low, medium, and high levels (e.g., 10, 50, and 250 ng/mL).
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Sample Preparation:
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For each calibration level of the analyte, create three sets of samples.
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Spike each set with one of the this compound working solutions (low, medium, or high).
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Process the samples using your established extraction and sample cleanup procedure.
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-
LC-MS/MS Analysis:
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Analyze all prepared samples using the developed LC-MS/MS method.
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-
Data Analysis:
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For each this compound concentration, plot the calibration curve of the analyte based on the peak area ratio (Analyte Area / IS Area) versus the analyte concentration.
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Evaluate the linearity (R²) of the calibration curves.
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Assess the accuracy and precision of quality control (QC) samples at low, medium, and high concentrations of the analyte for each IS concentration.
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Monitor the absolute peak area of this compound across all samples to check for consistency and potential matrix effects.
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Expected Results: The optimal this compound concentration should result in a calibration curve with the best linearity (R² > 0.99), and QC samples with the highest accuracy and precision.
Data Presentation: Hypothetical Optimization Results
Table 1: Effect of this compound Concentration on Calibration Curve Linearity
| This compound Concentration | Linearity (R²) |
| 10 ng/mL | 0.9985 |
| 50 ng/mL | 0.9996 |
| 250 ng/mL | 0.9972 |
Table 2: Impact of this compound Concentration on QC Sample Accuracy and Precision
| QC Level | This compound Conc. | Mean Accuracy (%) | Precision (%RSD) |
| Low QC (5 ng/mL) | 10 ng/mL | 95.2 | 8.5 |
| 50 ng/mL | 102.1 | 4.2 | |
| 250 ng/mL | 115.8 | 12.3 | |
| Mid QC (100 ng/mL) | 10 ng/mL | 98.7 | 6.1 |
| 50 ng/mL | 100.5 | 3.1 | |
| 250 ng/mL | 108.3 | 9.8 | |
| High QC (800 ng/mL) | 10 ng/mL | 99.1 | 5.5 |
| 50 ng/mL | 99.8 | 2.8 | |
| 250 ng/mL | 105.4 | 8.7 |
In this hypothetical example, a concentration of 50 ng/mL for this compound provides the best performance.
Visualizations
Caption: Workflow for optimizing internal standard concentration.
Caption: Troubleshooting workflow for inconsistent analytical results.
References
Technical Support Center: Quantification of Anilazine-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantification of Anilazine-d4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon, occurring during LC-MS/MS analysis, can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1] Consequently, matrix effects can significantly compromise the accuracy, precision, and sensitivity of analytical results.[3]
Q2: I am using this compound as an internal standard. Shouldn't this automatically correct for matrix effects?
A2: While a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective tool to compensate for matrix effects, it may not always provide complete correction.[3] Ideally, the analyte and the SIL-IS co-elute and experience the same degree of ion suppression or enhancement, leading to a consistent analyte/IS ratio. However, in highly complex matrices, differential matrix effects can occur, where the analyte and internal standard are affected to different extents. This can arise from slight differences in their chromatographic retention times or interactions with matrix components. For highly accurate quantification, especially in complex matrices, matrix-matched calibration is often recommended even when using a SIL-IS.
Q3: What are the common sources of matrix effects in biological and environmental samples?
A3: The primary sources of matrix effects are endogenous and exogenous components that are co-extracted with the analyte of interest. In biological matrices such as plasma and urine, common interfering substances include phospholipids, salts, and proteins. In environmental samples like soil and various plant tissues, pigments (e.g., chlorophyll), lipids, sugars, and humic substances are frequent causes of matrix effects.
Q4: How can I assess the extent of matrix effects in my samples?
A4: The degree of matrix effect can be quantified by comparing the peak area of this compound in a post-extraction spiked sample (blank matrix extract with a known amount of standard added) to the peak area of a pure standard solution at the same concentration. The matrix effect (ME) can be calculated using the following formula:
ME (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100
A negative percentage indicates ion suppression, while a positive percentage indicates ion enhancement.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low signal intensity for this compound | Significant ion suppression from the sample matrix. | 1. Optimize Sample Preparation: Employ a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or a modified QuEChERS protocol to remove interfering matrix components. 2. Improve Chromatographic Separation: Adjust the LC gradient to better separate this compound from co-eluting matrix components. 3. Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization. |
| Inconsistent this compound signal across a sample batch | Variable matrix composition between individual samples. | 1. Matrix-Matched Calibration: Prepare calibration standards in a pooled blank matrix extract that is representative of the study samples. This helps to normalize for sample-to-sample variability. 2. Thorough Homogenization: Ensure that all samples are thoroughly homogenized before extraction to minimize variability in the extracted matrix. |
| Poor recovery of this compound | Inefficient extraction from the sample matrix. | 1. Optimize Extraction Solvent: Experiment with different extraction solvents or solvent mixtures to improve the extraction efficiency of Anilazine from the specific matrix. For triazines in soil, methanol/water mixtures are often effective. 2. Modify Extraction Technique: For solid samples, consider techniques like sonication or pressurized liquid extraction to enhance recovery. |
| Peak shape issues for this compound (e.g., tailing, splitting) | Co-eluting interferences or issues with the analytical column. | 1. Column Maintenance: Ensure the analytical column is not overloaded and is properly conditioned. 2. Mobile Phase Modification: Adjust the mobile phase composition, such as the pH or the organic modifier, to improve peak shape. |
Quantitative Data on Matrix Effects
The following tables summarize typical matrix effects observed for triazine herbicides in various matrices. While specific data for this compound is limited, these values for structurally similar compounds provide a valuable reference for the expected range of ion suppression or enhancement.
Table 1: Matrix Effects of Triazine Herbicides in Vegetable Matrices
| Analyte | Matrix | Matrix Effect (%) | Reference |
| Atrazine | Luffa | -15.2 | |
| Simazine | Luffa | -12.8 | |
| Propazine | Luffa | -10.5 | |
| Atrazine | Broad Bean | -8.9 | |
| Simazine | Broad Bean | -7.5 | |
| Propazine | Broad Bean | -6.3 | |
| Atrazine | Grape | -5.1 | |
| Simazine | Grape | -4.2 | |
| Propazine | Grape | -3.8 | |
| Trietazine | Tomato | -25 | |
| Simazine | Tomato | -30 | |
| Atrazine | Tomato | -28 | |
| Propazine | Tomato | -22 |
Table 2: Recovery of Triazine Herbicides from Different Matrices using Various Extraction Methods
| Analyte | Matrix | Extraction Method | Recovery (%) | RSD (%) | Reference |
| Anilazine | Tomato | SPE | 88.3 - 95.0 | 5.2 - 8.8 | |
| Anilazine | Cucumber | SPE | 88.3 - 95.0 | 5.2 - 8.8 | |
| Atrazine | Loam Soil | Shaker + SPE | >90 | <15 | |
| Simazine | Loam Soil | Shaker + SPE | >90 | <15 | |
| Cyanazine | Loam Soil | Shaker + SPE | >90 | <15 | |
| Atrazine | Urine | Acetonitrile Precipitation + SPE | 95.2 | 3.2 | |
| Simazine | Urine | Acetonitrile Precipitation + SPE | 98.5 | 2.5 | |
| Ametryn | Urine | Acetonitrile Precipitation + SPE | 92.1 | 4.1 |
Experimental Protocols
Protocol 1: QuEChERS Method for Anilazine in Fruits and Vegetables
This protocol is a general guideline based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis.
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Sample Homogenization: Homogenize 10-15 g of the fruit or vegetable sample.
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Extraction:
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Place 10 g of the homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and C18).
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Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Analysis:
-
Take an aliquot of the cleaned extract for LC-MS/MS analysis.
-
Add this compound internal standard just before injection.
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Protocol 2: Solid-Phase Extraction (SPE) for Anilazine in Soil
This protocol is adapted from methods for triazine herbicide extraction from soil.
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Extraction:
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Weigh 10 g of sieved soil into a centrifuge tube.
-
Add 20 mL of a methanol/water (80:20, v/v) solution.
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Shake vigorously for 30 minutes.
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Centrifuge and collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
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Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample extract onto the cartridge.
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Wash the cartridge with water to remove polar interferences.
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Elute Anilazine with a suitable organic solvent (e.g., ethyl acetate or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
-
Analysis:
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Add this compound internal standard to the reconstituted sample before LC-MS/MS analysis.
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Visualizations
Caption: A flowchart for systematically troubleshooting matrix effects.
References
Technical Support Center: Preventing Anilazine-d4 Degradation During Sample Preparation
Welcome to the Technical Support Center for Anilazine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is the deuterated form of Anilazine, a triazine fungicide. As a deuterated internal standard, its stability is crucial for accurate quantification in mass spectrometry-based analytical methods.[1][2] Degradation of this compound during sample preparation can lead to inaccurate and unreliable analytical results.
Q2: What are the main factors that cause this compound degradation?
A2: The primary factors contributing to the degradation of this compound are:
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pH: Anilazine is highly susceptible to hydrolysis in alkaline conditions. It is most stable in neutral to slightly acidic environments.
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Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation pathways.
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Light: Exposure to UV light can lead to photodegradation.
Q3: How does the stability of this compound compare to non-deuterated Anilazine?
A3: The chemical stability of deuterated and non-deuterated compounds is generally very similar. The substitution of hydrogen with deuterium atoms typically has a minimal effect on the overall stability of the molecule under most sample preparation conditions. However, slight differences in reaction rates, known as the kinetic isotope effect, can exist. For practical purposes in sample preparation, the stability of this compound can be considered comparable to that of Anilazine.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: this compound stock solutions should be stored in a cool, dark place to minimize degradation. Refrigeration at 2-8°C is recommended for short-term storage, while long-term storage should be at -20°C. Solutions should be stored in amber vials or otherwise protected from light.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and preparation of samples containing this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no recovery of this compound | pH-induced hydrolysis: The sample or extraction solvent has a high pH (alkaline). | Ensure the pH of the sample and all solutions used during extraction are maintained between 4 and 7. Use a buffering agent, such as citrate or acetate buffer, in the extraction solvent. |
| Thermal degradation: The sample was exposed to high temperatures during preparation. | Perform all extraction and evaporation steps at low temperatures. Use a cooled centrifuge and avoid heating the sample during solvent evaporation. | |
| Photodegradation: The sample was exposed to direct sunlight or strong laboratory light. | Work in a shaded area or use amber-colored labware to protect the sample from light exposure. | |
| Inconsistent results between samples | Variable pH: The pH of individual samples varies, leading to different rates of degradation. | Buffer all samples to a consistent pH before and during extraction. |
| Inconsistent temperature exposure: Samples are being processed at different temperatures. | Standardize the temperature conditions for all sample preparation steps. | |
| Presence of unexpected peaks in the chromatogram | Degradation products: The observed peaks may be degradation products of this compound. | Review the sample preparation procedure to identify and mitigate potential causes of degradation (pH, temperature, light). |
Quantitative Data Summary
The stability of Anilazine is highly dependent on pH and temperature. The following tables summarize the available quantitative data.
Table 1: Hydrolysis Half-life of Anilazine at Different pH Values
| pH | Temperature (°C) | Half-life |
| 4 | 22 | 730 hours |
| 7 | 22 | 790 hours |
| 9 | 22 | 22 hours |
Table 2: Recommended Storage Conditions for this compound
| Condition | Short-term (days to weeks) | Long-term (months to years) |
| Solid form | 2-8°C, protected from light | -20°C, protected from light |
| In organic solvent | -20°C, protected from light | -20°C, protected from light |
Experimental Protocols
Below are detailed methodologies for sample preparation designed to minimize the degradation of this compound.
Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Soil Samples
This protocol is adapted for the extraction of triazine herbicides from soil and is designed to maintain a stable pH environment.[1][3]
1. Sample Extraction: a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. b. Add 10 mL of water and 10 mL of acetonitrile. c. Add an appropriate volume of this compound internal standard solution. d. Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate. The citrate buffer will help maintain a slightly acidic to neutral pH. e. Cap the tube and shake vigorously for 1 minute. f. Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer the acetonitrile supernatant (top layer) to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18 sorbent. b. Cap the tube and shake for 1 minute. c. Centrifuge at 4000 rpm for 5 minutes. d. The resulting supernatant is ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
This protocol is suitable for the extraction of triazine herbicides from water samples.
1. Cartridge Conditioning: a. Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
2. Sample Loading: a. Acidify the water sample (e.g., 100 mL) to a pH between 4 and 5 with a suitable acid (e.g., formic acid). b. Add the this compound internal standard to the sample. c. Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
3. Cartridge Washing: a. Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
4. Elution: a. Elute the retained analytes with 10 mL of acetonitrile or methanol.
5. Final Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C. b. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Visualizations
The following diagrams illustrate the key degradation pathway and the recommended troubleshooting workflow.
References
improving signal-to-noise ratio for Anilazine-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio for Anilazine-d4 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Anilazine, a triazine fungicide. In analytical chemistry, particularly in mass spectrometry-based methods like LC-MS/MS, deuterated compounds are often used as internal standards. Because this compound is chemically almost identical to the non-labeled Anilazine, it behaves similarly during sample preparation, chromatography, and ionization. This allows it to compensate for variations in sample processing and instrument response, leading to more accurate and precise quantification of Anilazine.
Q2: What are the typical Multiple Reaction Monitoring (MRM) transitions for this compound?
While optimal MRM transitions should be determined empirically, a common starting point for Anilazine (the non-deuterated form) can be found in pesticide libraries. For this compound, the precursor ion will be shifted by +4 m/z. The product ions may or may not be shifted depending on where the deuterium labels are on the molecule and which fragment is lost. It is crucial to optimize the collision energy for each transition to achieve the best signal intensity.
Q3: What are the key chemical properties of this compound?
This compound shares similar chemical properties with Anilazine. It appears as white to tan crystals or powder and is moderately soluble in organic solvents but insoluble in water.[1][2] It is stable in neutral and slightly acidic media but can be hydrolyzed by alkali upon heating.[1]
| Property | Value |
| Molecular Formula | C₉HD₄Cl₃N₄ |
| Molecular Weight | 279.55 g/mol |
| Appearance | White to tan crystals or powder[1][2] |
| Solubility | Moderately soluble in organic solvents, insoluble in water |
| Stability | Stable in neutral and slightly acidic media; hydrolyzed by alkali with heating |
Troubleshooting Guides
Issue 1: Weak or No Signal for this compound
A weak or nonexistent signal for this compound can prevent accurate quantification. The following guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Weak/No Signal
Caption: A logical workflow for diagnosing the cause of a weak or absent this compound signal.
Question: My this compound signal is very low or completely absent. What should I check first?
Answer:
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Mass Spectrometer Performance:
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Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.
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Direct Infusion: Prepare a fresh, known concentration of this compound in an appropriate solvent (e.g., methanol or acetonitrile) and infuse it directly into the mass spectrometer. This will confirm if the instrument can detect the compound without the influence of the LC system or sample matrix. If no signal is observed here, the issue is likely with the instrument or the standard itself.
-
-
Internal Standard Preparation and Stability:
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Concentration and Dilution Errors: Double-check all calculations and dilutions made during the preparation of your this compound stock and working solutions. A simple dilution error is a common cause of low signal.
-
Solvent Stability: Anilazine is stable in neutral and slightly acidic conditions but can degrade in alkaline solutions. Ensure the solvent used for your stock and working solutions is appropriate and has not degraded. For long-term storage, consider aprotic solvents like acetonitrile and store at recommended temperatures (e.g., 2-8°C).
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for your stock solutions, as this can lead to degradation over time. Aliquoting the stock solution into smaller, single-use vials is recommended.
-
-
Liquid Chromatography (LC) Method:
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Peak Shape: Poor chromatography leading to broad, tailing peaks will result in a lower signal-to-noise ratio. Evaluate the peak shape of other compounds in your run to see if it's a general issue.
-
Mobile Phase Compatibility: Ensure your mobile phase is compatible with good ionization of this compound. The use of additives like formic acid or ammonium formate can significantly improve signal intensity in positive ion mode.
-
Retention Time Shifts: A significant shift in retention time could cause the mass spectrometer to be monitoring for this compound at the wrong time. Check the retention time of your direct injection or a clean standard.
-
-
Sample Preparation:
-
Extraction Recovery: Your sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may have poor recovery for this compound. Perform a recovery experiment by spiking a known amount of the internal standard into a blank matrix and comparing the response to a neat standard.
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Matrix Effects: Components of your sample matrix can suppress the ionization of this compound in the mass spectrometer source. This is a common issue in complex matrices like plasma or tissue homogenates.
-
Issue 2: High Background Noise
High background noise can obscure the this compound peak and lead to poor signal-to-noise, impacting the limit of detection and quantification.
Troubleshooting Workflow for High Background Noise
Caption: A systematic approach to identifying and mitigating sources of high background noise.
Question: I am observing a high baseline noise in the chromatogram for this compound. How can I reduce it?
Answer:
-
Solvents and Additives:
-
Purity: Use high-purity, LC-MS grade solvents (e.g., water, acetonitrile, methanol) and additives (e.g., formic acid, ammonium acetate). Lower grade solvents can contain impurities that contribute to high background noise.
-
Freshness: Prepare mobile phases fresh daily and do not store them for extended periods, as they can become contaminated.
-
-
LC System Contamination:
-
System Flush: Flush the entire LC system, including the autosampler, with a strong solvent mixture (e.g., isopropanol/water) to remove any accumulated contaminants.
-
Contaminated Components: Check for and clean or replace contaminated components such as solvent inlet filters, tubing, and the injection port.
-
-
Sample-Related Issues:
-
Blank Injection: Inject a "blank" sample (e.g., the final sample solvent without the internal standard) to determine if the noise is coming from your sample preparation or the LC-MS system itself.
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Matrix Interferences: If the noise is present only in matrix samples, it is likely due to co-eluting matrix components. Improve your sample clean-up procedure to remove these interferences. This could involve trying a different solid-phase extraction (SPE) sorbent or a liquid-liquid extraction with a different solvent.
-
-
Mass Spectrometer Parameters:
-
Source Conditions: Optimize ion source parameters such as gas flows (nebulizer and drying gas) and temperature. Inappropriately high temperatures can sometimes lead to increased background noise.
-
Mass Resolution: Ensure the mass spectrometer is operating at the appropriate resolution to distinguish this compound from background ions.
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Experimental Protocols
Protocol 1: Optimization of Ion Source Parameters for this compound
This protocol describes a general procedure for optimizing the ion source parameters for this compound using flow injection analysis (FIA).
-
Prepare an this compound solution: Prepare a solution of this compound at a concentration of approximately 100 ng/mL in a 50:50 mixture of your initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Set up the infusion: Infuse the this compound solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Optimize parameters: While monitoring the signal intensity of the this compound precursor ion, systematically vary the following parameters one at a time to find the optimal setting that provides the highest and most stable signal:
-
Capillary/Spray Voltage
-
Nebulizer Gas Pressure
-
Drying Gas Flow Rate
-
Drying Gas Temperature
-
-
Document optimal settings: Record the optimal values for each parameter.
Table of Typical Ion Source Parameter Ranges for Optimization:
| Parameter | Typical Range (Positive ESI) | Effect on Signal |
| Capillary/Spray Voltage | 2000 - 4500 V | Affects the efficiency of droplet charging. |
| Nebulizer Gas Pressure | 30 - 60 psi | Influences droplet size and solvent evaporation. |
| Drying Gas Flow Rate | 5 - 15 L/min | Aids in desolvation of the droplets. |
| Drying Gas Temperature | 250 - 400 °C | Affects the rate of solvent evaporation. |
Protocol 2: Sample Preparation from Plasma using Protein Precipitation
This is a basic protocol for extracting this compound from a plasma sample. This method may require further optimization depending on the specific application.
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Sample Thawing: Thaw plasma samples at room temperature.
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Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
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Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the this compound working solution to the plasma sample and vortex briefly.
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Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
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Vortexing: Vortex the sample vigorously for 1 minute to ensure complete protein precipitation.
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Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.
-
Evaporation (Optional): If a concentration step is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
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Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
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Injection: Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.
Protocol 3: Stability Testing of this compound in Solution
This protocol outlines a procedure to assess the stability of this compound in a given solvent over time.
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Prepare Stability Samples: Prepare multiple replicates of this compound at a known concentration in the solvent to be tested (e.g., mobile phase, reconstitution solvent).
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Initial Analysis (Time 0): Immediately after preparation, analyze a set of the samples to establish the initial (Time 0) response.
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Storage: Store the remaining samples under the desired conditions (e.g., room temperature, 4°C, -20°C).
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Time-Point Analysis: At predefined time points (e.g., 4, 8, 24, 48 hours), retrieve a set of samples from storage, bring them to the analysis temperature, and analyze them using the LC-MS/MS method.
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Data Evaluation: Compare the average peak area of the this compound at each time point to the average peak area at Time 0. A significant decrease in peak area over time indicates instability. The results are often expressed as a percentage of the initial concentration remaining.
References
- 1. Optimization by infusion of multiple reaction monitoring transitions for sensitive quantification of peptides by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Anilazine-d4 in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Anilazine-d4 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in mass spectrometry?
This compound is the deuterated form of Anilazine, a triazine fungicide. In mass spectrometry, it is primarily used as an internal standard (IS) for the quantification of Anilazine in various samples. The key advantage of using a deuterated internal standard is that its chemical and physical properties are nearly identical to the analyte of interest. This allows it to co-elute chromatographically and experience similar ionization effects, thus effectively compensating for variations in sample preparation and instrument response.
Q2: What are the typical stability and storage conditions for this compound?
Anilazine is stable in neutral and slightly acidic aqueous solutions. However, it is known to hydrolyze when heated in the presence of alkali.[1] Therefore, it is recommended to store this compound solutions in a cool, dark place and to avoid alkaline conditions in sample preparation and storage. Stock solutions are typically prepared in organic solvents like methanol or acetonitrile and should be stored at low temperatures (e.g., -20°C) for long-term stability.
Q3: Are there any known interferences specific to this compound?
While there is limited specific documentation on interferences unique to this compound, potential interferences can arise from several sources common to deuterated internal standards:
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Isobaric Interferences: Compounds with the same nominal mass as this compound can cause interference if they are not chromatographically separated.
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Cross-Contamination: Inadequate cleaning of lab equipment or autosamplers can lead to carryover from previous analyses.
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Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[2][3][4]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Signal Intensity of this compound
Possible Causes and Solutions:
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Degradation of the Standard: this compound may have degraded due to improper storage or handling.
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Troubleshooting Step: Prepare a fresh stock solution from a new vial of the standard.
-
-
Suboptimal Mass Spectrometry Parameters: The settings for the precursor and product ions, as well as collision energy, may not be optimized.
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Troubleshooting Step: Infuse a solution of this compound directly into the mass spectrometer to optimize the MRM (Multiple Reaction Monitoring) transitions. A detailed protocol is provided below.
-
-
Matrix Effects: Components in the sample matrix may be suppressing the ionization of this compound.
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Troubleshooting Step: Perform a post-extraction spike experiment to evaluate the extent of matrix effects. A detailed protocol for this is available below.
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Issue 2: Inaccurate Quantification and Poor Reproducibility
Possible Causes and Solutions:
-
Differential Matrix Effects: Even with a deuterated internal standard, slight differences in retention time between the analyte and the IS can expose them to different matrix components, leading to varied ionization suppression or enhancement.
-
Troubleshooting Step: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to ensure perfect co-elution of Anilazine and this compound.
-
-
Non-Linearity at High Concentrations: At high analyte concentrations, saturation of the detector or ion source can occur.
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Troubleshooting Step: Dilute the samples to fall within the linear range of the calibration curve.
-
-
Variability in Sample Preparation: Inconsistent extraction recovery can affect the analyte-to-internal standard ratio.
-
Troubleshooting Step: Ensure the sample preparation workflow is well-controlled and validated for consistency.
-
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of Anilazine in food matrices using LC-MS/MS, which can serve as a benchmark for methods utilizing this compound.
Table 1: Method Performance for Anilazine in Tomatoes and Cucumbers
| Parameter | Value |
| Linear Range | 0.1 - 10.0 µg/mL |
| Correlation Coefficient (r²) | > 0.9990 |
| Limit of Detection (LOD) | 0.01 mg/kg |
| Limit of Quantification (LOQ) | 0.03 mg/kg |
| Recovery Rate | 88.3% - 95.0% |
| Relative Standard Deviation (RSD) | 5.2% - 8.8% |
Data sourced from a study on the determination of Anilazine in tomatoes and cucumbers by LC-MS/MS.[5]
Experimental Protocols
Protocol 1: Optimization of MRM Transitions for this compound
Objective: To determine the optimal precursor and product ions, and collision energy for the detection of this compound.
Methodology:
-
Prepare a 1 µg/mL solution of this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
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Perform a full scan in Q1 to identify the precursor ion, which should correspond to the [M+H]⁺ of this compound.
-
Select the identified precursor ion and perform a product ion scan by ramping the collision energy to identify the most abundant and stable fragment ions.
-
Select the most intense product ions for MRM analysis. Typically, one is used for quantification and a second for confirmation.
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For each precursor-product ion pair, optimize the collision energy to maximize the signal intensity.
Protocol 2: Evaluation of Matrix Effects using Post-Extraction Spike Analysis
Objective: To assess the impact of the sample matrix on the ionization of this compound.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): A known concentration of this compound in a clean solvent (e.g., mobile phase).
-
Set B (Pre-Extraction Spike): A blank matrix sample spiked with a known concentration of this compound before the extraction process.
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Set C (Post-Extraction Spike): A blank matrix sample that is extracted first, with a known concentration of this compound added to the final extract.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the matrix effect (ME) and recovery (RE) using the following formulas:
-
ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set B / Peak Area in Set C) * 100
-
-
Interpretation of Results:
-
ME < 100% indicates ion suppression.
-
ME > 100% indicates ion enhancement.
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RE provides the extraction efficiency of the method.
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Visualizations
Caption: Troubleshooting workflow for low signal intensity of this compound.
Caption: Logical workflow for the evaluation of matrix effects.
References
- 1. Page loading... [guidechem.com]
- 2. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mag.go.cr [mag.go.cr]
- 4. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 5. ifoodmm.com [ifoodmm.com]
Technical Support Center: Anilazine-d4 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Anilazine-d4 as an internal standard in analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Anilazine, a triazine fungicide. It is used as an internal standard in analytical chemistry, particularly in chromatography and mass spectrometry-based methods. By introducing a known quantity of this compound to a sample, it is possible to accurately quantify the amount of native Anilazine present, as the internal standard helps to correct for variations in sample preparation, injection volume, and instrument response.
Q2: What are the key properties of Anilazine and this compound?
Anilazine is a white to tan crystalline powder. It is sparingly soluble in water but moderately soluble in many organic solvents.[1][2] It is stable in neutral and slightly acidic aqueous solutions but will hydrolyze when heated with alkaline solutions.[2] When heated to decomposition, it can release toxic fumes of hydrogen chloride and nitrogen oxides. The properties of this compound are expected to be very similar to those of the unlabeled compound.
Q3: How should this compound be stored?
To ensure its stability, this compound should be stored in a cool, dry, and dark place.[3] Recommended storage is typically at 2-8°C for short-term use and -20°C for long-term storage. It is important to keep the container tightly sealed to prevent degradation from moisture and light.
Troubleshooting Guide
Issue 1: Poor Peak Shape or Low Signal Intensity
Possible Cause:
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Solubility Issues: this compound, like its non-labeled counterpart, has low aqueous solubility.[1] If the solvent system used for sample preparation or the mobile phase is not appropriate, the standard may not be fully dissolved, leading to poor peak shape and low signal intensity.
-
Degradation: The compound can degrade under alkaline conditions or when exposed to heat.
Troubleshooting Steps:
-
Verify Solvent Compatibility: Ensure that the solvent used to dissolve and dilute the this compound standard is appropriate. Consider using organic solvents like acetonitrile, methanol, or a mixture of hexane and acetone in which Anilazine is known to be soluble.
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Check pH of Solutions: The pH of the sample and mobile phase should be neutral to slightly acidic to prevent hydrolysis.
-
Avoid Excessive Heat: Do not expose the standard or samples containing the standard to high temperatures during sample preparation.
-
Prepare Fresh Solutions: Stock and working solutions of the standard should be prepared fresh as needed.
Issue 2: Inaccurate Quantification - Analyte Concentration Appears Higher Than Expected
Possible Cause:
-
Isotopic Purity: The this compound standard may contain a small amount of the unlabeled Anilazine as an impurity from the synthesis process. This will contribute to the signal of the analyte, leading to an overestimation of its concentration, especially at low levels.
Troubleshooting Steps:
-
Consult the Certificate of Analysis (CoA): The CoA from the supplier should provide information on the isotopic purity of the standard.
-
Analyze the Standard Alone: Prepare a sample containing only the this compound standard and analyze it. If a peak is observed at the retention time and mass-to-charge ratio of the unlabeled Anilazine, this confirms the presence of the impurity.
-
Correct for the Impurity: If the impurity is significant, its contribution to the analyte signal will need to be subtracted. This can be done by determining the response of the impurity from the analysis of the pure standard.
Issue 3: Inconsistent Results and Poor Reproducibility
Possible Cause:
-
Chromatographic Co-elution Issues (Deuterium Isotope Effect): Deuterium-labeled standards can sometimes elute slightly earlier or later than their non-labeled counterparts due to the deuterium isotope effect. If the analyte and the internal standard do not co-elute perfectly, they may be affected differently by matrix effects, leading to inconsistent response ratios and poor reproducibility.
-
Matrix Effects: Components of the sample matrix can interfere with the ionization of the analyte and the internal standard in the mass spectrometer, causing ion suppression or enhancement.
Troubleshooting Steps:
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Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, flow rate, column chemistry) to achieve the best possible co-elution of Anilazine and this compound.
-
Evaluate Matrix Effects: Prepare matrix-matched calibration standards by spiking known concentrations of the analyte and internal standard into a blank matrix extract. Compare the response in the matrix to the response in a clean solvent to assess the degree of ion suppression or enhancement.
-
Improve Sample Cleanup: If matrix effects are significant, consider implementing a more rigorous sample cleanup procedure to remove interfering components.
Quantitative Data Summary
| Parameter | Value | Reference |
| Anilazine Molecular Formula | C9H5Cl3N4 | |
| Anilazine Molecular Weight | 275.52 g/mol | |
| This compound Molecular Formula | C9HD4Cl3N4 | |
| This compound Molecular Weight | 279.55 g/mol | |
| Anilazine Solubility in Water | Insoluble | |
| Anilazine Solubility in Organic Solvents | Moderately soluble | |
| Anilazine Stability | Stable in neutral and slightly acidic media; hydrolyzes with alkali |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh a known amount of this compound standard.
-
Dissolve the standard in a suitable organic solvent (e.g., acetonitrile or methanol) in a Class A volumetric flask.
-
Sonicate for a few minutes to ensure complete dissolution.
-
Store the stock solution at -20°C in an amber vial.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the stock solution with the appropriate solvent to create a series of working standards at the desired concentrations for spiking into samples and for creating calibration curves.
-
Protocol 2: Sample Preparation and Analysis by LC-MS/MS (General Guideline)
This is a general protocol that should be optimized for the specific matrix being analyzed.
-
Sample Extraction:
-
Homogenize the sample (e.g., soil, plant tissue, water).
-
Extract the sample with a suitable solvent (e.g., acetonitrile) using a method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
-
-
Internal Standard Spiking:
-
Add a known volume of the this compound working solution to the sample extract.
-
-
Cleanup:
-
Perform a cleanup step, such as solid-phase extraction (SPE), to remove matrix interferences.
-
-
LC-MS/MS Analysis:
-
Inject the cleaned-up extract into an LC-MS/MS system.
-
Liquid Chromatography: Use a C18 column with a gradient elution program. The mobile phase could consist of water with a small amount of formic acid (for better peak shape and ionization) and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both Anilazine and this compound.
-
Visualizations
Caption: A typical experimental workflow for the analysis of a sample using an internal standard.
Caption: A troubleshooting decision tree for addressing inaccurate results when using this compound.
References
Technical Support Center: Enhancing Recovery of Anilazine-d4 from Complex Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Anilazine-d4. Our goal is to help you optimize your experimental workflow to enhance the recovery of this compound from complex sample matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery from complex matrices challenging?
This compound is the deuterated form of Anilazine, a triazine fungicide. It is often used as an internal standard in analytical methods for the quantification of Anilazine residues in various samples. Recovering this compound from complex matrices such as soil, fruits, vegetables, and fatty foods is challenging due to the presence of interfering substances known as the "matrix." These interferences can lead to a phenomenon called the "matrix effect," which can either suppress or enhance the analytical signal, resulting in inaccurate quantification and seemingly low recovery.
Q2: What is the "matrix effect" and how does it affect this compound analysis?
The matrix effect is the alteration of the ionization efficiency of the target analyte (this compound) by co-eluting compounds from the sample matrix. This can lead to:
-
Ion Suppression: Co-eluting matrix components compete with this compound for ionization in the mass spectrometer's source, leading to a decreased signal and an underestimation of its concentration.
-
Ion Enhancement: In some cases, matrix components can enhance the ionization of this compound, leading to an overestimation of its concentration.
Both suppression and enhancement can be mistaken for poor recovery during method validation.
Q3: What are the most common sample preparation techniques for this compound extraction?
The most common and effective techniques for extracting this compound and other pesticide residues from complex matrices are:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted method that involves an acetonitrile extraction followed by a dispersive solid-phase extraction (dSPE) cleanup step. It is known for its simplicity and effectiveness across a wide range of food matrices.
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent material packed in a cartridge to selectively adsorb the analyte from the sample extract and separate it from interfering matrix components.
-
Liquid-Liquid Extraction (LLE): A traditional method that separates compounds based on their relative solubilities in two different immiscible liquids.
Q4: How can I minimize the matrix effect to improve my this compound recovery?
Several strategies can be employed to mitigate the matrix effect:
-
Effective Sample Cleanup: Utilizing appropriate cleanup steps after extraction is crucial. This can involve using specific sorbents in dSPE or SPE that target the removal of interfering compounds from your specific matrix.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure can help to compensate for the matrix effect.
-
Isotope-Labeled Internal Standard: Using a stable isotope-labeled internal standard, such as this compound for the analysis of Anilazine, is a highly effective way to correct for both extraction losses and matrix effects. The internal standard experiences similar matrix effects as the analyte, allowing for accurate quantification.
-
Dilution of the Extract: Diluting the final sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of this compound.
Q5: What are the optimal storage conditions for this compound standards and sample extracts?
To ensure the stability of this compound, it is recommended to store standard solutions and sample extracts in a refrigerator at 2-8°C in the dark. For long-term storage, freezing is advisable. It is also important to use amber vials to protect the compound from light degradation. The stability of this compound in the final extract solvent should be evaluated during method validation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Inefficient Extraction: The chosen solvent may not be effectively extracting this compound from the matrix. | Ensure you are using a suitable extraction solvent like acetonitrile. For dry samples, adding water before extraction can improve efficiency. Optimize extraction time and agitation method (e.g., vortexing, shaking). |
| Analyte Degradation: Anilazine, being a triazine, can be susceptible to degradation, especially at high pH. | Maintain a neutral or slightly acidic pH during extraction and storage. The use of buffered QuEChERS methods can help stabilize the pH. | |
| Strong Matrix Effects (Ion Suppression): Co-extracted matrix components are suppressing the MS signal of this compound. | Implement a more rigorous cleanup step. For fatty matrices, consider using sorbents like C18 or Z-Sep. For pigmented samples, GCB might be effective, but be cautious as it can retain planar molecules like Anilazine. Diluting the final extract can also reduce ion suppression. | |
| Adsorption to Labware: this compound may adsorb to glass or plastic surfaces. | Silanize glassware to reduce active sites. Use polypropylene tubes where appropriate. | |
| Poor Reproducibility (High %RSD) | Inhomogeneous Sample: The sub-samples taken for analysis are not representative of the bulk sample. | Ensure the initial sample is thoroughly homogenized before taking an analytical portion. |
| Inconsistent Sample Preparation: Variations in extraction time, solvent volumes, or cleanup procedures between samples. | Strictly follow a validated standard operating procedure (SOP) for all samples. Use calibrated pipettes and consistent timing for each step. | |
| Instrumental Variability: Fluctuations in the LC-MS/MS system's performance. | Perform regular system maintenance and calibration. Use an internal standard to correct for instrumental drift. | |
| Peak Tailing or Splitting in Chromatogram | Active Sites in the GC/LC System: this compound may be interacting with active sites in the injector, column, or transfer lines. | Use a deactivated inlet liner for GC-MS. For LC-MS, ensure the column is well-conditioned. Consider using a guard column. |
| Incompatible Injection Solvent: The solvent in which the final extract is dissolved is too different from the mobile phase. | The final extract should be dissolved in a solvent that is compatible with the initial mobile phase conditions. | |
| Column Overload: Injecting too high a concentration of the analyte or matrix components. | Dilute the sample extract or reduce the injection volume. | |
| High Background Noise in Chromatogram | Insufficient Cleanup: Co-extracted matrix components are causing a high baseline. | Optimize the dSPE or SPE cleanup step. Experiment with different sorbents or combinations of sorbents. |
| Contaminated Solvents or Reagents: Impurities in the solvents or reagents are being detected. | Use high-purity, LC-MS grade solvents and reagents. |
Quantitative Data Summary
The following tables summarize the recovery data for Anilazine from various complex matrices using different extraction and cleanup methods. While the data is for Anilazine, similar recovery rates can be expected for this compound.
Table 1: Recovery of Anilazine from Vegetable Matrices using Acetonitrile Extraction and Florisil Cleanup
| Matrix | Spiking Level (ppm) | Average Recovery (%) |
| Potatoes | 0.2 - 10.0 | >80 |
| Tomatoes | 0.2 - 10.0 | >80 |
Data sourced from a comparative study of gas and liquid chromatography for Anilazine determination.[1]
Table 2: Comparison of dSPE Cleanup Sorbents for Anilazine Recovery from a High-Fat Matrix (Avocado)
| Cleanup Sorbent | Spiking Level (ng/g) | Average Recovery (%) |
| PSA | 20 | ~75 |
| PSA/C18 | 20 | ~70 |
| Z-Sep/C18 | 20 | >90 |
PSA: Primary Secondary Amine; C18: Octadecylsilane; Z-Sep: Zirconia-based sorbent. Data indicates Z-Sep/C18 provides significantly better recovery for Anilazine in this high-fat matrix.[2]
Experimental Protocols
Protocol 1: QuEChERS Method for this compound in High-Water Content Vegetables (e.g., Tomatoes, Cucumbers)
This protocol is based on the widely used QuEChERS methodology.
1. Sample Homogenization:
-
Weigh 10-15 g of the representative sample into a blender.
-
Homogenize until a uniform consistency is achieved.
2. Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE cleanup tube. The dSPE tube should contain a sorbent mixture appropriate for the matrix (e.g., PSA and C18 for general vegetable matrices; for highly pigmented samples, GCB may be considered, but its effect on Anilazine recovery should be validated).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
4. Final Extract Preparation:
-
Transfer the supernatant to a clean vial.
-
The extract is now ready for analysis by LC-MS/MS or GC-MS. It may be necessary to dilute the extract or perform a solvent exchange depending on the analytical instrument's requirements.
Protocol 2: Modified Extraction for High-Fat Matrices (e.g., Avocado, Nuts)
For high-fat matrices, a modified cleanup is essential for good recovery and to protect the analytical instrument.
1. Sample Homogenization and Extraction:
-
Follow steps 1 and 2 from Protocol 1.
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Use a dSPE tube containing a sorbent combination specifically designed for fatty matrices, such as Z-Sep/C18 .[2]
-
Follow the procedure outlined in step 3 of Protocol 1.
3. Final Extract Preparation:
-
Follow step 4 from Protocol 1.
Visualizations
Caption: Experimental workflow for enhancing this compound recovery.
Caption: Troubleshooting decision tree for low this compound recovery.
References
calibration curve issues with Anilazine-d4
Technical Support Center: Anilazine-d4
This guide provides troubleshooting advice and answers to frequently asked questions regarding calibration curve issues encountered when using this compound as an internal standard in LC-MS/MS analysis.
Troubleshooting Guide: Calibration Curve Issues
This section addresses common problems observed during the development and use of calibration curves with this compound.
Q1: Why is the R² value of my calibration curve consistently low (e.g., <0.99)?
A low coefficient of determination (R²) indicates poor linearity and suggests a systematic issue with your standards, sample preparation, or instrument method.
Potential Causes & Solutions:
-
Standard Preparation Errors:
-
Inaccurate Pipetting: Use calibrated pipettes and proper technique.
-
Incorrect Dilutions: Double-check all dilution calculations and ensure the serial dilution is performed accurately.
-
Solution Degradation: Anilazine is stable in neutral and slightly acidic media but can be hydrolyzed by alkali solutions, especially with heating[1][2]. Prepare fresh working solutions daily and store stock solutions under appropriate conditions (e.g., -20°C in a dark, dry place)[3].
-
-
Internal Standard (IS) Purity:
-
Unlabeled Analyte Impurity: The this compound standard may contain a small amount of unlabeled anilazine. This impurity contributes to the analyte signal, causing a positive bias, particularly at the lower end of the curve, which can skew linearity[4][5]. Assess the purity by injecting a high-concentration solution of the internal standard alone to check for any signal at the analyte's mass transition.
-
Chemical Impurities: Other impurities in the IS can introduce interfering peaks. Always review the Certificate of Analysis (CoA) for both chemical and isotopic purity, which should ideally be >99% and ≥98%, respectively.
-
-
Instrumental Issues:
-
Incorrect Peak Integration: Manually review the peak integration for all calibrants. Ensure the baseline is set correctly and that peaks are not being split or improperly integrated.
-
Matrix Effects: Ion suppression or enhancement can disproportionately affect different concentration levels, leading to non-linearity. Deuterated standards are excellent at compensating for these effects, but extreme matrix effects can still be problematic.
-
-
Inappropriate Calibration Range: The selected concentration range may not be linear for the analyte or the detector. Consider narrowing the range or using a weighted regression model (e.g., 1/x or 1/x²).
Q2: My lowest calibration points are inaccurate and show high variability (%CV). What is the problem?
Inaccuracy at the lower limit of quantitation (LLOQ) is a common challenge.
Potential Causes & Solutions:
-
Contribution from Internal Standard: As mentioned above, the presence of unlabeled anilazine in the deuterated internal standard can artificially inflate the signal of the LLOQ point, leading to positive bias and poor accuracy. If this is suspected, contact the supplier for a batch with higher isotopic purity.
-
Adsorption/Sample Loss: At very low concentrations, the analyte may adsorb to plasticware (e.g., vials, pipette tips) or glassware. Using silanized glassware or polypropylene labware can help mitigate this issue.
-
Background Contamination: Check for sources of anilazine contamination in the LC-MS/MS system, solvents, or lab environment. Run blank injections (solvent and extracted matrix) to ensure there is no significant signal at the analyte's retention time.
-
Poor Signal-to-Noise (S/N): If the LLOQ response is too low (typically <10 S/N), the instrument may struggle to integrate the peak reproducibly. Optimize MS source parameters (e.g., cone voltage, collision energy) to improve sensitivity for anilazine.
Q3: I'm observing a drifting or inconsistent internal standard signal throughout my analytical run. Why?
The internal standard signal should remain stable across all samples and standards. A drifting signal compromises the accuracy of the entire batch.
Potential Causes & Solutions:
-
H/D Back-Exchange: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent (e.g., mobile phase), especially under highly acidic or basic conditions. Anilazine itself is more stable in neutral to slightly acidic conditions. To test for this, incubate the internal standard in your final sample diluent or mobile phase for the duration of a typical run and re-inject to see if the signal changes or if the unlabeled analyte signal increases.
-
IS Stability in Matrix: The internal standard may be degrading in the processed sample matrix over time. Conduct autosampler stability tests by re-injecting a sample at various time points (e.g., 0, 4, 8, 24 hours) to assess stability.
-
Instrument Instability: Issues such as a clogged nebulizer, failing pump seals, or temperature fluctuations in the MS source can cause signal drift. Clean the MS source and cones and perform system suitability checks before running a batch.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound solutions?
Stock solutions should be stored in a dark, dry environment at -20°C for long-term stability (months to years) or at 0-4°C for short-term use (days to weeks). Working solutions should be prepared fresh daily from the stock solution to minimize potential degradation or solvent evaporation.
Q2: How many deuterium atoms are optimal for an internal standard like this compound?
Typically, an internal standard should have 2 to 10 deuterium atoms. This ensures the mass-to-charge ratio (m/z) is sufficiently shifted to avoid interference from the natural isotopic distribution of the unlabeled analyte. Excessive deuteration, however, can sometimes cause a slight chromatographic shift, which is generally undesirable.
Q3: Can the position of the deuterium labels on this compound affect its performance?
Yes. The labels should be on chemically stable positions of the molecule, such as an aromatic ring, rather than on easily exchangeable sites like -OH or -NH groups. This minimizes the risk of H/D back-exchange during sample preparation and analysis.
Key Experimental Protocols
Protocol 1: Preparation of Stock and Working Standard Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh the required amount of this compound standard.
-
Dissolve in a suitable organic solvent (e.g., DMSO, Methanol). Anilazine is soluble in DMSO.
-
Vortex thoroughly until fully dissolved.
-
Store in an amber vial at -20°C.
-
-
Working Internal Standard Solution (e.g., 100 ng/mL):
-
Perform serial dilutions from the stock solution using the final sample diluent (e.g., 50:50 Methanol:Water).
-
Prepare this solution fresh before each analytical run.
-
-
Calibration Standards:
-
Prepare a stock solution of unlabeled anilazine.
-
Create a series of working calibrant solutions through serial dilution.
-
Spike a fixed volume of the working internal standard solution into each calibrant level to achieve the desired final IS concentration.
-
Protocol 2: Assessing Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards in the final mobile phase or sample diluent.
-
Set B (Post-Extraction Spike): Extract blank matrix (e.g., plasma, tissue homogenate) as you would a normal sample. Spike the analyte and internal standard into the final extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process.
-
-
Calculate Matrix Effect (ME):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
The deuterated internal standard should ideally track the analyte, meaning the analyte/IS ratio remains consistent even if the absolute signal changes.
-
Reference Data
Table 1: Typical Acceptance Criteria for Bioanalytical Calibration Curves
| Parameter | Acceptance Criteria |
| Correlation Coefficient (R²) | ≥ 0.99 |
| Calibration Point Accuracy | Within ±15% of the nominal value |
| LLOQ Accuracy | Within ±20% of the nominal value |
| Calibration Point Precision (%CV) | ≤ 15% |
| LLOQ Precision (%CV) | ≤ 20% |
| Number of Calibrants | Minimum of 6 non-zero standards |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common this compound calibration curve issues.
References
Validation & Comparative
Inter-Laboratory Comparison of Anilazine-d4: A Methodological Guide
Disclaimer: As of the latest search, no specific inter-laboratory comparison studies or proficiency test results for Anilazine-d4 are publicly available. Therefore, this guide provides a framework and illustrative data for conducting such a comparison, based on established principles of analytical method validation and inter-laboratory studies.
This guide is intended for researchers, scientists, and drug development professionals to understand the key parameters and methodologies for assessing the proficiency of laboratories in the analysis of this compound. The provided experimental protocols and data are representative of what would be expected in a formal inter-laboratory comparison.
Data Presentation
The performance of participating laboratories in an inter-laboratory comparison is typically evaluated based on several statistical measures.[1] Key indicators include the reported concentration of the analyte, the recovery percentage, and the Z-score, which compares a laboratory's result to the consensus mean of all participants.[1] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[1]
Below is a hypothetical summary of results from an inter-laboratory comparison of this compound in a spiked water sample.
| Laboratory ID | Reported Concentration (µg/L) | Assigned Value (µg/L) | Recovery (%) | Z-Score |
| Lab 01 | 4.85 | 5.00 | 97.0 | -0.50 |
| Lab 02 | 5.10 | 5.00 | 102.0 | 0.33 |
| Lab 03 | 4.60 | 5.00 | 92.0 | -1.33 |
| Lab 04 | 5.35 | 5.00 | 107.0 | 1.17 |
| Lab 05 | 4.92 | 5.00 | 98.4 | -0.27 |
| Lab 06 | 5.05 | 5.00 | 101.0 | 0.17 |
| Lab 07 | 4.78 | 5.00 | 95.6 | -0.73 |
| Lab 08 | 5.21 | 5.00 | 104.2 | 0.70 |
Experimental Protocols
A detailed and harmonized experimental protocol is crucial for a successful inter-laboratory comparison to ensure that the primary source of variability is the laboratory's performance and not the methodology itself.[2] The following is a representative protocol for the analysis of this compound in water samples by LC-MS/MS.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Pre-treatment: Adjust a 100 mL water sample to a pH of 3-4.[3]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Elution: Elute the retained this compound with 5 mL of methanol.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions: Specific precursor-to-product ion transitions for this compound would be monitored for quantification and confirmation.
3. Quality Control
-
Calibration Curve: A multi-point calibration curve should be prepared with known concentrations of this compound standard.
-
Blanks: A method blank (a sample without the analyte) should be analyzed to check for contamination.
-
Spiked Samples: A known amount of this compound should be added to a blank sample (spike) to assess method accuracy and recovery.
Mandatory Visualization
The following diagram illustrates a typical workflow for an inter-laboratory comparison study.
References
Revolutionizing Anilazine Analysis: A Comparative Guide to the Anilazine-d4 Method
In the landscape of agricultural science and food safety, the precise and accurate quantification of fungicide residues is paramount. Anilazine, a triazine fungicide, has been widely used to control fungal diseases on a variety of crops. Consequently, regulatory bodies worldwide mandate strict monitoring of its residue levels in food products and the environment. For researchers, scientists, and professionals in drug development and food safety, the choice of analytical methodology is critical to ensure compliance and consumer safety.
This guide provides a comprehensive comparison of analytical methods for the determination of Anilazine, with a special focus on the enhanced accuracy and precision offered by the use of a deuterated internal standard, Anilazine-d4. While a specific, universally adopted "this compound method" is not formally documented as a standalone procedure, its use as an internal standard within modern chromatographic techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) represents a significant advancement in analytical rigor. This guide will compare the performance of these methods against other established techniques.
The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern quantitative analysis.[1][2] These compounds are chemically identical to the analyte of interest but have a different mass due to the substitution of atoms with their heavier isotopes. This allows them to mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response.[1][2] This guide will delve into the practical applications and comparative performance of methods employing this advanced technique.
Comparative Performance of Anilazine Analysis Methods
The following table summarizes the key performance metrics for various analytical methods used for the determination of Anilazine. The "LC-MS/MS with this compound" method represents an optimized approach leveraging a deuterated internal standard for superior accuracy and precision.
| Parameter | LC-MS/MS with this compound (Internal Standard) | LC-MS/MS [3] | Gas Chromatography (GC) with EC or NP Detector |
| Linearity (Correlation Coefficient, r²) | >0.999 (Expected) | >0.999 | Not explicitly stated |
| Accuracy (Recovery) | 85-115% (Expected) | 88.3 - 95.0% | >80% |
| Precision (Relative Standard Deviation, RSD) | <15% (Expected) | 5.2 - 8.8% | Not explicitly stated |
| Limit of Detection (LOD) | ~0.01 mg/kg (Expected) | 0.01 mg/kg | 0.02 - 0.05 ppm |
| Limit of Quantitation (LOQ) | ~0.03 mg/kg (Expected) | 0.03 mg/kg | Not explicitly stated |
Experimental Protocols
LC-MS/MS Method with this compound Internal Standard
This method, while not detailed in a single publication, is based on established protocols for pesticide residue analysis using stable isotope dilution.
-
Sample Preparation:
-
Homogenize 10 g of the sample (e.g., tomato, cucumber) with acetonitrile.
-
Spike the sample with a known concentration of this compound solution.
-
Add extraction salts (e.g., QuEChERS salts) and centrifuge.
-
Take an aliquot of the supernatant and perform a dispersive solid-phase extraction (d-SPE) cleanup.
-
Evaporate the cleaned extract and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with formic acid and acetonitrile.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for both Anilazine and this compound.
-
LC-MS/MS Method
This method was used for the determination of Anilazine in tomatoes and cucumbers.
-
Sample Preparation:
-
The sample is purified by a solid-phase extraction (SPE) column.
-
-
LC-MS/MS Conditions:
-
Column: C18 separation column.
-
Mobile Phase: Gradient elution with formic acid in water and acetonitrile.
-
Ionization: Not explicitly stated, but likely ESI.
-
Detection: MRM mode for characteristic ions of the target compounds.
-
Gas Chromatography (GC) Method
This method was used for the determination of Anilazine in potatoes and tomatoes.
-
Sample Preparation:
-
Extract the sample with acetonitrile.
-
Partition the filtered extract between methylene chloride and water.
-
Concentrate the organic phase and clean it up using a Florisil column.
-
Concentrate the eluted Anilazine for GC analysis.
-
-
GC Conditions:
-
Column: 4% SE-30 + 6% SP-2401.
-
Temperature: 195°C.
-
Carrier Gas Flow Rate: 40 mL/min.
-
Detector: Electron Capture (EC) or Nitrogen-Phosphorus (NP) detector.
-
Workflow for Anilazine Analysis using this compound Internal Standard
The following diagram illustrates the typical workflow for the quantitative analysis of Anilazine in a given sample matrix using this compound as an internal standard.
Caption: Experimental workflow for Anilazine analysis.
References
Cross-Validation of Anilazine-d4 for Robust Bioanalysis Across Diverse Biological Matrices
The data presented herein is representative of expected performance characteristics for a robust LC-MS/MS method and is intended to guide researchers in their own validation studies.
Comparative Performance of Anilazine-d4 Across Matrices
The successful cross-validation of an analytical method ensures that it performs reliably when applied to different biological matrices. This is crucial when, for instance, a method developed for plasma needs to be applied to urine or tissue samples. The following tables summarize the typical acceptance criteria and representative performance data for a validated bioanalytical method using this compound as an internal standard.
Table 1: Summary of Bioanalytical Method Validation Parameters for this compound in Plasma, Urine, and Tissue Homogenate.
| Validation Parameter | Plasma | Urine | Tissue Homogenate (Liver) | Acceptance Criteria |
| Linearity (r²) | >0.995 | >0.996 | >0.994 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.0 ng/mL | 2.5 ng/g | S/N > 10; Acc & Prec within ±20% |
| Accuracy (% Bias) | -2.5% to 3.8% | -4.1% to 5.2% | -6.0% to 7.5% | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | ≤5.1% | ≤6.3% | ≤8.9% | ≤15% (≤20% at LLOQ) |
| Recovery (%) | 85.2 ± 4.1% | 89.5 ± 5.5% | 78.3 ± 7.2% | Consistent, precise, and reproducible |
| Matrix Effect (%) | 92.1% (IS Normalized) | 88.7% (IS Normalized) | 85.4% (IS Normalized) | CV of IS-normalized factor ≤15% |
Table 2: Stability of Anilazine in Different Matrices under Various Storage Conditions (with this compound as Internal Standard).
| Stability Test | Condition | Plasma (% Recovery) | Urine (% Recovery) | Tissue Homogenate (% Recovery) | Acceptance Criteria |
| Freeze-Thaw | 3 cycles, -20°C to RT | 96.5% | 95.8% | 94.2% | Within ±15% of nominal |
| Short-Term (Bench-Top) | 6 hours, Room Temp | 98.1% | 97.4% | 96.0% | Within ±15% of nominal |
| Long-Term | 30 days, -80°C | 95.3% | 94.9% | 93.5% | Within ±15% of nominal |
| Post-Preparative | 24 hours, Autosampler (4°C) | 99.2% | 98.5% | 97.8% | Within ±15% of nominal |
Experimental Protocols
A generalized experimental protocol for the quantification of Anilazine using this compound as an internal standard in plasma, urine, and tissue homogenate by LC-MS/MS is outlined below. This protocol is a composite of standard practices in bioanalytical method development.
Sample Preparation
-
Plasma: To 100 µL of plasma, 10 µL of this compound internal standard working solution (50 ng/mL) is added, followed by 400 µL of acetonitrile for protein precipitation. The sample is vortexed and centrifuged. The supernatant is then transferred and evaporated to dryness, and the residue is reconstituted in 100 µL of the mobile phase for injection.
-
Urine: Urine samples are centrifuged to remove particulate matter. To 50 µL of the supernatant, 10 µL of this compound internal standard working solution is added, followed by 450 µL of 0.1% formic acid in water. The sample is vortexed and directly injected.
-
Tissue Homogenate (e.g., Liver): A 1 g tissue sample is homogenized in 3 mL of phosphate-buffered saline. To 100 µL of the homogenate, 10 µL of this compound internal standard working solution is added. Liquid-liquid extraction is performed by adding 1 mL of methyl tert-butyl ether (MTBE), vortexing, and centrifuging. The organic layer is transferred, evaporated, and the residue reconstituted in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Anilazine: m/z 275.0 → 132.1
-
This compound: m/z 279.0 → 136.1
-
-
Collision Energy: Optimized for each transition.
-
Visualizing the Workflow and Key Concepts
To better illustrate the experimental process and the logical relationships in method validation, the following diagrams are provided.
Caption: Generalized workflow for the bioanalysis of Anilazine using this compound.
Caption: Logical flow for cross-validating a bioanalytical method across different matrices.
Comparative Stability Analysis: Anilazine vs. Anilazine-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical stability of the fungicide Anilazine and its deuterated analog, Anilazine-d4. The information presented herein is intended to assist researchers in understanding the relative persistence and degradation pathways of these compounds, which is critical for applications in environmental fate studies, residue analysis, and the development of stable isotope-labeled internal standards.
Executive Summary
Data Presentation: Quantitative Stability of Anilazine
The following table summarizes the available quantitative data on the stability of Anilazine under various environmental conditions.
| Parameter | Matrix | Condition | Value | Reference |
| Hydrolytic Half-life | Aqueous Solution | pH 4, 22 °C | 30 days (730 hours) | [1][2] |
| pH 7, 22 °C | 33 days (790 hours) | [1][2] | ||
| pH 9, 22 °C | 22 hours | [1] | ||
| Soil Degradation | Moist Loam Soil | 26 °C | Half-life of 0.5 days | |
| Air-dried Loam Soil | 26 °C | Half-life of 2.5 days |
Note: No direct experimental stability data for this compound was found in the reviewed literature. The comparative stability is inferred from the Kinetic Isotope Effect.
Theoretical Comparison of Stability: The Kinetic Isotope Effect
The primary mechanism conferring enhanced stability to this compound is the Kinetic Isotope Effect (KIE) . The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. In the case of this compound, hydrogen atoms on the aromatic ring are replaced by deuterium.
The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when deuterium is substituted for hydrogen, as more energy is required to break the stronger C-D bond. This effect is expected to reduce the rate of both biotic and abiotic degradation pathways that involve the cleavage of these bonds, thereby increasing the overall stability and half-life of this compound compared to Anilazine.
Experimental Protocols
Detailed methodologies for assessing the stability of pesticides like Anilazine are outlined in internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Hydrolysis Stability Study (as per OECD Guideline 111)
This test is designed to determine the rate of abiotic hydrolysis of a substance as a function of pH.
-
Test Substance: Anilazine or this compound, dissolved in a minimal amount of a water-miscible solvent.
-
Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
-
Procedure:
-
Aliquots of the test substance solution are added to the buffer solutions to achieve a concentration that is less than half the saturation concentration.
-
The solutions are incubated in the dark at a constant temperature (e.g., 25 °C or 50 °C for accelerated studies).
-
Samples are taken at appropriate time intervals.
-
The concentration of the parent compound and any major hydrolysis products are determined by a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
-
Data Analysis: The degradation rate constant and the half-life of the test substance at each pH are calculated assuming pseudo-first-order kinetics.
Phototransformation Study in Water (as per OECD Guideline 316)
This guideline is used to determine the rate and pathway of direct photolysis of a chemical in water.
-
Test Substance: Anilazine or this compound, dissolved in purified water.
-
Light Source: A light source capable of simulating natural sunlight (e.g., a xenon arc lamp with appropriate filters) is used.
-
Procedure:
-
The test solution is placed in quartz cells and irradiated with the light source at a constant temperature.
-
Control samples are kept in the dark to measure any degradation not due to photolysis.
-
Samples are withdrawn at various time points.
-
The concentration of the test substance is measured by an appropriate analytical method.
-
-
Data Analysis: The photodegradation rate constant and the quantum yield are determined. The environmental half-life under specific light conditions can then be calculated.
Mandatory Visualizations
Logical Degradation Pathway of Anilazine
The degradation of Anilazine in the environment is expected to proceed through hydrolysis and biodegradation. The primary transformation involves the sequential replacement of the chlorine atoms on the triazine ring by hydroxyl groups, followed by potential cleavage of the amine linkage.
Caption: Proposed degradation pathway of Anilazine via hydrolysis and biodegradation.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a comparative stability study of Anilazine and this compound.
Caption: General workflow for comparing the stability of Anilazine and this compound.
References
A Researcher's Guide to Uncertainty in Anilazine Analysis: A Comparative Approach
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. When quantifying chemical residues like the fungicide Anilazine, understanding the uncertainty associated with the measurement is as crucial as the result itself. This guide provides a comprehensive comparison of analytical methods for Anilazine determination, with a focus on calculating the uncertainty budget for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using a deuterated internal standard (d4-Anilazine).
Understanding the Uncertainty Budget
An uncertainty budget is a systematic evaluation of all the potential sources of error in an analytical measurement, quantifying their individual contributions to the combined uncertainty of the final result. This process is essential for method validation, ensuring the reliability of data, and making meaningful comparisons between different analytical approaches. The primary guidance for this process comes from the "Guide to the Expression of Uncertainty in Measurement" (GUM) and the EURACHEM/CITAC Guide.
Method Comparison: Quantifying Anilazine
Several analytical techniques can be employed for the determination of Anilazine residues. Here, we compare the performance of a modern LC-MS/MS method with alternative techniques like Gas Chromatography (GC) and Differential Pulse Polarography.
| Feature | LC-MS/MS with d4-Internal Standard | Gas Chromatography (GC-EC/NPD)[1] | Differential Pulse Polarography[2] |
| Principle | Separation by liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry. Use of an isotopically labeled internal standard corrects for matrix effects and procedural losses. | Separation of volatile compounds followed by detection using an electron capture detector (EC) or nitrogen-phosphorus detector (NPD). | Electrochemical method based on the reduction of Anilazine at a dropping mercury electrode. |
| Selectivity | Very High | Moderate to High | Moderate |
| Sensitivity (LOD) | ~0.01 mg/kg[3] | ~0.02 - 0.05 ppm[1] | ~0.128 µM |
| Matrix Effects | Minimized by the use of a deuterated internal standard and selective MRM transitions. | Can be significant, requiring extensive cleanup. | Susceptible to interference from other electroactive species in the sample matrix. |
| Sample Throughput | High | Moderate | Low |
| Use of Internal Standard | Ideally suited for isotopically labeled standards like d4-Anilazine. | Possible, but isotopically labeled standards are less common. | Not applicable. |
Experimental Protocol: Anilazine Analysis by LC-MS/MS with d4-Anilazine
This section details a typical experimental workflow for the analysis of Anilazine in a food matrix (e.g., tomatoes, cucumbers) using LC-MS/MS with d4-Anilazine as an internal standard.
1. Sample Preparation (QuEChERS-based)
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount (e.g., 100 µL of a 1 µg/mL solution) of d4-Anilazine in acetonitrile.
-
Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting Out: Add QuEChERS salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1 mL of the supernatant to a d-SPE tube containing PSA (primary secondary amine) and MgSO4. Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
Final Extract: Filter the supernatant through a 0.22 µm filter into an autosampler vial.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A: 5 mM Ammonium Acetate in Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to ensure separation of Anilazine from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6470 or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
-
MRM Transitions:
-
Anilazine: e.g., precursor ion > product ion 1 (quantifier), precursor ion > product ion 2 (qualifier).
-
d4-Anilazine: e.g., corresponding precursor ion > product ion.
-
3. Calibration
Prepare matrix-matched calibration standards containing known concentrations of Anilazine and a constant concentration of d4-Anilazine. Plot the ratio of the peak area of Anilazine to the peak area of d4-Anilazine against the concentration of Anilazine.
Uncertainty Budget Calculation for Anilazine Analysis
The following table outlines the major sources of uncertainty in the LC-MS/MS analysis of Anilazine and their potential contributions to the combined uncertainty. The "top-down" approach, utilizing data from method validation and quality control, is often employed for complex multi-residue methods.
| Source of Uncertainty | Type | Method of Evaluation | Estimated Relative Standard Uncertainty (u_rel) |
| Repeatability | A | Replicate analyses of a spiked sample (n≥6). | Calculated from the Relative Standard Deviation (RSD) of the measurements. For example, an RSD of 5.2% gives a u_rel of 0.052.[3] |
| Intermediate Precision (Within-laboratory reproducibility) | A | Analysis of a control sample over several days by different analysts. | Calculated from the RSD of the long-term control sample data. |
| Bias/Recovery | A/B | Analysis of certified reference materials (CRMs) or spiking experiments at different levels. | The uncertainty of the mean recovery. For a mean recovery of 90% with a standard deviation of 5%, the u_rel would be calculated from this distribution. Recoveries for Anilazine have been reported in the range of 88.3% to 95.0%. |
| Purity of Analytical Standard | B | Certificate of analysis provided by the manufacturer. | Typically provided as an expanded uncertainty, which is then converted to a standard uncertainty. |
| Purity of Internal Standard (d4-Anilazine) | B | Certificate of analysis. | Similar to the analytical standard. |
| Calibration Curve | A | Statistical analysis of the calibration data (e.g., using LINEST function in Excel). | Includes uncertainty in the slope and intercept. For a linear correlation coefficient of >0.9990, this contribution is often small. |
| Sample and Standard Weighing | B | Calibration certificate of the balance. | Based on the tolerance of the analytical balance. |
| Volumetric Equipment | B | Manufacturer's specifications and temperature effects. | Based on the tolerances of pipettes and volumetric flasks. |
Combining Uncertainties:
The combined standard uncertainty (u_c) is calculated by taking the square root of the sum of the squares of the individual standard uncertainties:
u_c = sqrt(u(repeatability)² + u(reproducibility)² + u(bias)² + u(purity_std)² + u(purity_IS)² + u(calibration)² + u(weighing)² + u(volumetric)²)
Expanded Uncertainty:
The expanded uncertainty (U) provides a range within which the true value is believed to lie with a certain level of confidence (typically 95%). It is calculated by multiplying the combined standard uncertainty by a coverage factor (k), which is usually 2 for a 95% confidence level.
U = k * u_c
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the uncertainty budget calculation.
Caption: Workflow for Uncertainty Budget Calculation.
Caption: Experimental Workflow for Anilazine Analysis.
Conclusion
References
Navigating Precision: A Comparative Guide to Deuterated Standards in Anilazine Analysis
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an internal standard is a critical determinant of data quality and reliability. This guide provides a comprehensive comparison of the use of the deuterated internal standard, Anilazine-d4, against other alternatives for the quantification of the fungicide Anilazine. Supported by established regulatory guidelines and experimental best practices, this document aims to equip researchers with the knowledge to make informed decisions for their analytical needs.
The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is widely recognized as the gold standard in quantitative mass spectrometry.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have harmonized their expectations for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline, which strongly recommends the use of a SIL-IS to ensure the highest degree of accuracy and precision.
The Gold Standard: this compound
This compound, the deuterated analogue of Anilazine, is the preferred internal standard for the quantification of Anilazine. Its chemical structure is identical to that of the analyte, with the exception of four deuterium atoms replacing hydrogen atoms on the phenyl ring. This near-identical physicochemical profile ensures that this compound co-elutes with Anilazine and experiences the same effects during sample preparation, chromatography, and ionization, thereby providing the most accurate correction for analytical variability.
Physicochemical Properties
A clear understanding of the properties of both the analyte and its deuterated standard is fundamental to method development.
| Property | Anilazine | This compound |
| Molecular Formula | C₉H₅Cl₃N₄ | C₉HD₄Cl₃N₄ |
| Molecular Weight | 275.52 g/mol | 279.55 g/mol |
| Appearance | White to tan crystals or powder | - |
| Melting Point | 159 °C | - |
| Water Solubility | Insoluble | - |
| Organic Solvent Solubility | Moderately soluble | - |
Performance Comparison: Deuterated vs. Alternative Internal Standards
While this compound is the ideal choice, other compounds, such as structural analogues, may be considered when a deuterated standard is not available. However, these alternatives often fall short in performance, particularly in complex matrices.
| Parameter | This compound (Deuterated IS) | Structural Analogue IS | No Internal Standard |
| Accuracy | High (typically 95-105%) | Moderate to High (can be variable) | Low to Moderate (highly variable) |
| Precision (%CV) | Low (typically <15%) | Moderate (can be >15%) | High (often >20%) |
| Matrix Effect Compensation | Excellent | Partial to Good | None |
| Regulatory Acceptance | Highly Recommended | Acceptable with justification | Not Recommended for regulated bioanalysis |
| Cost | Higher | Lower | N/A |
Experimental Protocols: Best Practices for Using this compound
The successful implementation of this compound as an internal standard requires adherence to rigorous experimental protocols. Below are key considerations for method validation based on regulatory guidelines.
Stock and Working Solutions
Prepare stock solutions of Anilazine and this compound in a suitable organic solvent, such as acetonitrile or methanol. Working solutions are then prepared by diluting the stock solutions to the desired concentrations for calibration standards and quality controls.
Sample Preparation
A generic liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method can be employed for the extraction of Anilazine from biological matrices. A known amount of this compound working solution should be added to all samples, calibration standards, and quality controls before the extraction process.
LC-MS/MS Conditions
Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). Mass spectrometric detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
Example MRM Transitions (Hypothetical):
-
Anilazine: Q1: m/z 275.9 -> Q3: m/z 179.0
-
This compound: Q1: m/z 279.9 -> Q3: m/z 183.0
Method Validation
The bioanalytical method should be fully validated according to ICH M10 guidelines, assessing the following parameters:
-
Selectivity and Specificity: Ensure no interference from endogenous matrix components at the retention times of Anilazine and this compound.
-
Calibration Curve: A calibration curve should be prepared with at least six non-zero calibrators, a blank, and a zero sample. The curve should demonstrate a linear relationship between the analyte/IS peak area ratio and the analyte concentration.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of four concentration levels (LLOQ, LQC, MQC, HQC). Acceptance criteria are typically within ±15% (±20% at the LLOQ) for accuracy and ≤15% (≤20% at the LLOQ) for precision.
-
Matrix Effect: Assessed to ensure that the ionization of the analyte and the internal standard is not suppressed or enhanced by the biological matrix. The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
-
Stability: The stability of Anilazine in the biological matrix should be evaluated under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Visualizing the Workflow
To further clarify the process, the following diagrams illustrate the key decision-making and experimental workflows.
Caption: A logical workflow for the selection and implementation of an internal standard for Anilazine analysis.
Caption: A comparative overview of the characteristics of different internal standard approaches for Anilazine analysis.
Conclusion
For the quantitative analysis of Anilazine in biological matrices, the use of a deuterated internal standard, this compound, is unequivocally the superior choice. It provides the most accurate and precise data by effectively compensating for matrix effects and other sources of analytical variability. While structural analogues may be considered in the absence of a deuterated standard, they require extensive validation to ensure they are fit for purpose. The adoption of this compound, in conjunction with a robustly validated LC-MS/MS method, will ensure the generation of high-quality, reliable data that meets stringent regulatory expectations.
References
Safety Operating Guide
Essential Safety and Handling of Anilazine-d4 for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Anilazine-d4, including comprehensive operational and disposal plans.
This compound is a deuterated analog of Anilazine, a triazine fungicide. As with any chemical compound, understanding its properties and the necessary precautions is critical for laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is non-negotiable. The following personal protective equipment is required to minimize exposure and ensure safety.[1][2][3]
-
Eye and Face Protection: Wear safety glasses with side shields or goggles.[1] In situations with a risk of splashing, a face shield should be used.[2]
-
Skin Protection: Chemical-resistant gloves are mandatory. Nitrile rubber gloves with a minimum thickness of 14 mils are a suitable option. A lab coat or chemical-resistant suit must be worn to protect the body.
-
Respiratory Protection: All handling of this compound that may generate dust or aerosols should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a full-face particle respirator (type N100) or a positive pressure self-contained breathing apparatus (SCBA) should be used.
Quantitative Data Summary
The following table summarizes key quantitative data for Anilazine.
| Property | Value | Source |
| Physical State | White to tan crystalline solid | |
| Melting Point | 159-160 °C | |
| Solubility in Water | 0.0008 g/100mL | |
| Oral LD50 (Rat) | >4000 mg/kg | |
| Dermal LD50 (Rat) | >5000 mg/kg | |
| Inhalation LC50 (Rat) | >0.25 mg/L/4 hr | |
| Maximum Allowable Concentration | 0.2 mg/m³ (Recommended by the German Research Society) |
Operational Plans: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and maintains the integrity of research.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as oils and alkalis.
-
The storage container should be kept tightly closed.
-
Recommended storage temperature is between 2 - 8 °C.
Experimental Protocol: Step-by-Step Handling in a Laboratory Setting
This protocol outlines the essential steps for safely handling this compound during a typical laboratory experiment.
-
Preparation and Pre-Experiment Checklist:
-
Ensure the chemical fume hood is functioning correctly.
-
Verify that an emergency shower and eyewash station are accessible.
-
Don the required personal protective equipment (lab coat, safety goggles, and chemical-resistant gloves).
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have a designated waste container ready for contaminated materials.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of solid this compound inside a chemical fume hood to minimize inhalation exposure.
-
Use a spatula for transferring the solid material.
-
Close the primary container immediately after use.
-
-
Solution Preparation:
-
When dissolving this compound, add the solvent to the compound slowly to avoid splashing.
-
If sonication is required, ensure the container is properly sealed.
-
-
Conducting the Experiment:
-
All experimental procedures involving this compound should be carried out within a chemical fume hood.
-
Avoid direct contact with the substance and its solutions.
-
Use appropriate glassware and equipment, inspecting for any cracks or defects before use.
-
-
Post-Experiment Procedures:
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Dispose of all contaminated materials, including gloves and disposable labware, in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill and Disposal Plan
-
Spill Response:
-
In case of a small spill, and if it is safe to do so, dampen the spilled solid material with 60-70% methanol to prevent dust formation.
-
Carefully sweep or scoop up the material and place it in a labeled, sealed container for disposal.
-
Clean the spill area with a soap and water solution.
-
For large spills, evacuate the area and contact the appropriate environmental health and safety department.
-
-
Waste Disposal:
-
This compound and any materials contaminated with it are considered hazardous waste.
-
Dispose of waste in a clearly labeled, sealed container.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Consult with your institution's environmental health and safety department or a licensed professional waste disposal service for proper disposal procedures, which may include incineration.
-
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
